KRN383 analog
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |
InChI |
InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |
Clave InChI |
FDEJMZJEHJWMRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Gefitinib Analogs
Disclaimer: Initial searches for "KRN383" did not yield sufficient public data for the creation of a comprehensive technical guide. Therefore, this document focuses on Gefitinib, a well-characterized and clinically relevant small molecule inhibitor of the epidermal growth factor receptor (EGFR), to illustrate the principles of analog synthesis, characterization, and mechanism of action.
Introduction
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[1] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] The core chemical structure of Gefitinib is a synthetic anilinoquinazoline.[1][4] The extensive research and development of Gefitinib analogs aim to enhance potency, improve selectivity, and overcome mechanisms of acquired resistance. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of Gefitinib analogs.
Synthesis of Gefitinib Analogs
The synthesis of novel Gefitinib analogs often involves modifications at three primary positions: the quinazoline core, the aniline moiety, and the morpholino-containing side chain.[1] A common strategy for creating new analogs is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to introduce a 1,2,3-triazole linkage.[5] Another approach involves the synthesis of 4-benzothienyl amino quinazoline derivatives.[6]
Experimental Protocol: Synthesis of Gefitinib-1,2,3-triazole Derivatives
This protocol describes a representative synthesis of Gefitinib analogs incorporating a 1,2,3-triazole ring.[5]
Materials:
-
7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
3-Aminophenylethynyl
-
Various substituted benzyl azides
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Chlorination: The starting material, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, is chlorinated using thionyl chloride to yield the key intermediate 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
-
Condensation: The chlorinated intermediate is then condensed with 3-aminophenylethynyl to produce an alkyne-functionalized Gefitinib precursor.
-
Click Reaction: The final Gefitinib-1,2,3-triazole derivatives are synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition reaction between the alkyne precursor and a variety of substituted benzyl azides. The reaction is typically carried out in a solvent such as DMF with a base like DIPEA and a copper(I) catalyst.
-
Purification: The resulting products are purified using standard techniques such as column chromatography to yield the final, pure Gefitinib analogs.
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of Gefitinib analogs.
Characterization of Gefitinib Analogs
The synthesized analogs are rigorously characterized to confirm their chemical structures and purity.
Spectroscopic and Chromatographic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.[5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition and molecular weight of the analogs.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compounds.
Quantitative Data Summary
The biological activity of Gefitinib analogs is typically assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM)[5] |
| Gefitinib | NCI-H1299 (Lung) | 14.23 ± 0.08 |
| A549 (Lung) | 15.11 ± 0.05 | |
| NCI-H1437 (Lung) | 20.44 ± 1.43 | |
| Analog 4b | NCI-H1299 (Lung) | 4.42 ± 0.24 |
| A549 (Lung) | 3.94 ± 0.01 | |
| NCI-H1437 (Lung) | 1.56 ± 0.06 | |
| Analog 4c | NCI-H1299 (Lung) | 4.60 ± 0.18 |
| A549 (Lung) | 4.00 ± 0.08 | |
| NCI-H1437 (Lung) | 3.51 ± 0.05 |
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM)[6] |
| Gefitinib | Miapaca2 (Pancreatic) | >10 |
| Analog 15 | Miapaca2 (Pancreatic) | 2.5 |
| Analog 17 | Miapaca2 (Pancreatic) | 2.5 |
Mechanism of Action and Signaling Pathways
Gefitinib and its analogs exert their anti-cancer effects by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[2][7] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][8] These pathways are critical for regulating cell proliferation, survival, and differentiation.[2]
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling.[2][4] This inhibition leads to reduced cancer cell proliferation and induction of apoptosis.[2]
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by Gefitinib.
Biological Evaluation
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1299)
-
Cell culture medium and supplements
-
Gefitinib and its analogs
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Gefitinib analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined by plotting the cell viability against the compound concentration.
Conclusion
The synthesis and characterization of novel Gefitinib analogs remain a critical area of research in the development of more effective cancer therapies. By modifying the core structure of Gefitinib, researchers can develop new compounds with enhanced potency, altered selectivity, and the ability to overcome clinical resistance. The detailed experimental protocols and characterization data presented in this guide provide a framework for the rational design and evaluation of next-generation EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Design of Novel KRN383 Analogs: A Technical Guide for FLT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KRN383, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a key driver in acute myeloid leukemia (AML), making it a critical therapeutic target. This document details the mechanism of action of KRN383, its chemical properties, and its biological activity. Furthermore, this guide explores the discovery and design of novel KRN383 analogs, providing detailed experimental protocols for their synthesis and evaluation. Diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction to KRN383 and the FLT3 Target
KRN383 is a novel, orally active quinoline-urea derivative that has demonstrated significant potential as a therapeutic agent for AML.[1] It functions as a potent inhibitor of the FLT3 receptor tyrosine kinase.[1][2]
Chemical Properties of KRN383:
| Property | Value |
| IUPAC Name | 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea[2] |
| CAS Number | 919767-02-5[1][2] |
| Molecular Formula | C₁₇H₁₇N₃O₄[1][2] |
| Molecular Weight | 327.33 g/mol [1][2] |
| Appearance | Solid[1][2] |
Caption: Chemical structure of KRN383.
The FLT3 gene, located on chromosome 13, encodes a receptor tyrosine kinase crucial for normal hematopoiesis.[2] In a significant portion of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[1] This aberrant activation drives uncontrolled proliferation and survival of leukemic cells. KRN383 targets this dysregulated pathway, offering a promising strategy for AML treatment.
Mechanism of Action and Signaling Pathway
KRN383 exerts its therapeutic effect by inhibiting the autophosphorylation of both wild-type and ITD-mutant FLT3.[1] This inhibition blocks the downstream signaling cascades that promote leukemic cell survival and proliferation. The primary signaling pathways affected by FLT3 activation include the PI3K/AKT, RAS/MAPK, and STAT5 pathways.
Caption: FLT3 signaling pathway and the inhibitory action of KRN383.
Quantitative Data Summary
The in vitro and in vivo activity of KRN383 has been evaluated in preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of KRN383
| Assay | Cell Line | FLT3 Status | IC₅₀ (nM) | Reference |
| FLT3 Autophosphorylation | MV4-11 | ITD mutant | 1.3 | [1] |
| FLT3 Autophosphorylation | THP-1 | Wild-type | 0.4 | [1] |
| Cell Proliferation | MV4-11 | ITD mutant | 0.8 | [1] |
| ITD Cell Growth Inhibition | Not Specified | ITD mutant | ≤2.9 | [2] |
Table 2: In Vivo Activity of KRN383
| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| Nude Mice | Subcutaneous MV4-11 xenograft | Single oral dose of 80 mg/kg | Eradication of tumor | [1] |
| Nude Mice | Subcutaneous MV4-11 xenograft | 20 mg/kg/day for 28 days | Eradication of tumor | [1] |
Novel KRN383 Analog Discovery and Design
The development of novel analogs of KRN383 is focused on improving potency, selectivity, and pharmacokinetic properties. The quinoline-urea scaffold of KRN383 provides multiple points for chemical modification.
Proposed Analog Design Strategies:
-
Modification of the Quinoline Ring: Introduction of different substituents on the quinoline core can modulate binding affinity and selectivity. For example, exploring alternative substitutions at the 6- and 7-positions could enhance interactions with the ATP-binding pocket of FLT3.
-
Alterations to the Urea Linker: The urea moiety is critical for hydrogen bonding interactions. Modifications to this group, such as the introduction of thiourea or guanidinium functionalities, could alter these interactions and impact potency.
-
Substitution on the Phenyl Ring: The terminal phenyl ring can be modified to explore additional binding pockets or to improve physicochemical properties such as solubility and metabolic stability.
Experimental Protocols
General Synthesis of Quinoline-Urea Analogs
A representative synthetic route for quinoline-urea based FLT3 inhibitors is outlined below. This can be adapted for the synthesis of KRN383 and its analogs.
Caption: General synthetic workflow for quinoline-urea analogs.
Protocol:
-
Ether Formation: A substituted 4-chloroquinoline is reacted with a substituted aminophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) at elevated temperature to form the diaryl ether intermediate.
-
Urea Formation: The resulting amino-diaryl ether is then reacted with a phosgene equivalent (e.g., triphosgene) or an isocyanate, followed by treatment with ammonia or an appropriate amine to yield the final quinoline-urea analog.
-
Purification: The final product is purified by column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
This protocol measures the inhibition of FLT3 kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Caption: Experimental workflow for an in vitro FLT3 kinase assay.
Materials:
-
Recombinant human FLT3 (wild-type and/or ITD mutant)
-
KRN383 analogs dissolved in DMSO
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of recombinant FLT3 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Cellular Proliferation Assay (MTS Assay)
This assay determines the effect of KRN383 analogs on the proliferation of FLT3-dependent AML cell lines.
Materials:
-
MV4-11 (FLT3-ITD) and THP-1 (FLT3-WT) cell lines
-
RPMI-1640 medium supplemented with 10% FBS
-
KRN383 analogs dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Add serial dilutions of the this compound or DMSO control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
KRN383 is a promising FLT3 inhibitor with potent anti-leukemic activity. The development of novel analogs based on its quinoline-urea scaffold offers the potential for improved therapeutic agents for AML. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such analogs, facilitating further research and development in this critical area of oncology. The continued exploration of KRN383 and its derivatives will be instrumental in advancing the treatment of FLT3-mutated AML.
References
The Structure-Activity Relationship of FLT3 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the development of small molecule inhibitors. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of FLT3 inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the relevant biological pathways and experimental workflows. While specific SAR data for KRN383 analogs is not publicly available, this document will utilize data for other well-characterized FLT3 inhibitors to illustrate the principles of SAR in this class of compounds.
The FLT3 Signaling Pathway
The binding of the FLT3 ligand (FL) to the FLT3 receptor triggers its dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways crucial for cell survival, proliferation, and differentiation. Key signaling cascades activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to ligand-independent, constitutive activation of the kinase and its downstream signaling, promoting leukemogenesis.
In Vitro Evaluation of KRN383 Analog Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of KRN383 and its potential analog libraries. KRN383 is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This document outlines the key experimental protocols, data presentation formats, and relevant signaling pathways crucial for the preclinical assessment of novel KRN383-based compounds.
Quantitative Data Summary
The following tables summarize the inhibitory activities of KRN383 and provide a template for presenting data from an analog library screening.
Table 1: Biochemical Activity of KRN383 Against FLT3 Kinase
| Compound | Target | IC50 (nM) |
| KRN383 | FLT3-ITD Autophosphorylation | < 2.9 |
| KRN383 | FLT3-D835Y Autophosphorylation | < 2.9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: Cellular Activity of Representative FLT3 Inhibitors in AML Cell Lines
| Compound | Cell Line | FLT3 Status | Proliferation IC50 (nM) |
| KRN383 | MV4-11 | FLT3-ITD | ≤ 2.9 |
| Analog 1 | MV4-11 | FLT3-ITD | [Insert Data] |
| Analog 2 | MV4-11 | FLT3-ITD | [Insert Data] |
| Analog 3 | MOLM-13 | FLT3-ITD | [Insert Data] |
| Control (WT) | HL-60 | FLT3-WT | [Insert Data] |
This table serves as a template for presenting data from a KRN383 analog library. Specific data for such a library is not currently publicly available.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
FLT3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the ability of test compounds to inhibit the enzymatic activity of recombinant FLT3 kinase.
Materials:
-
Recombinant FLT3 enzyme (wild-type and mutant forms)
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (KRN383 analogs) dissolved in DMSO
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the FLT3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of KRN383 analogs on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, HL-60 for FLT3-WT)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (KRN383 analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add various concentrations of the test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of FLT3 Downstream Signaling
This method is used to confirm the on-target activity of KRN383 analogs in cells by assessing the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
AML cell lines (e.g., MV4-11)
-
Test compounds (KRN383 analogs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and blotting membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation of target proteins.
Visualization of Pathways and Workflows
FLT3 Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of the FLT3 receptor that are targeted by KRN383 and its analogs.
Caption: FLT3 receptor signaling pathways and the inhibitory action of KRN383 analogs.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines the logical flow of experiments for the in vitro characterization of a this compound library.
Caption: Workflow for the in vitro evaluation of this compound libraries.
KRN383 Analogs: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target for KRN383 and its analogs. KRN383 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly targeting activating mutations such as internal tandem duplications (ITD) and the Asp835Tyr (D835Y) point mutation, which are prevalent in Acute Myeloid Leukemia (AML). This document outlines the quantitative data supporting its activity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of KRN383
The inhibitory activity of KRN383 has been quantified through various biochemical and cellular assays. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency against mutated FLT3 and the proliferation of leukemia cells harboring these mutations.
| Target/Cell Line | Mutation Status | Assay Type | IC₅₀ (nM) | Reference |
| FLT3 Autophosphorylation | Internal Tandem Duplication (ITD) | Cellular Assay | ≤ 5.9 | [1] |
| FLT3 Autophosphorylation | Asp835Tyr (D835Y) Point Mutation | Cellular Assay | 43 | [1] |
| MV4-11 Cell Line | FLT3-ITD Positive | Cell Proliferation | ≤ 2.9 | [1] |
| THP-1 Cell Line | Wild-Type FLT3 | FLT3 Autophosphorylation | 0.4 | [1] |
| MV4-11 Cell Line | FLT3-ITD Positive | FLT3 Autophosphorylation | 1.3 | [1] |
Experimental Protocols
The identification and validation of KRN383's target involve a series of well-established experimental procedures. Below are detailed methodologies for key assays.
Cellular FLT3 Autophosphorylation Assay
This assay determines the ability of a compound to inhibit the constitutive autophosphorylation of mutated FLT3 within a cellular context.
-
Cell Lines: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) and a cell line with wild-type FLT3 for comparison.
-
Procedure:
-
Cell Culture and Treatment: Culture the selected cell lines to optimal density. Treat the cells with a range of concentrations of the KRN383 analog (or vehicle control, e.g., DMSO) for a predetermined period (e.g., 2-4 hours) at 37°C.
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent steps.
-
Immunoprecipitation (Optional): Incubate the cell lysates with an anti-FLT3 antibody to specifically pull down the FLT3 receptor.
-
SDS-PAGE and Western Blotting: Separate the protein lysates (or immunoprecipitated proteins) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, strip the membrane and re-probe with an antibody for total FLT3 to normalize for protein loading.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations and calculate the IC₅₀ value.[2][3]
-
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
-
Reagents: Recombinant FLT3 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Assay Setup: In a multi-well plate, add the this compound at various concentrations.
-
Kinase Reaction: Add the recombinant FLT3 enzyme and the substrate to the wells. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time at room temperature.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control to determine the IC₅₀ value.[4]
-
Cell Proliferation Assay (MTS Assay)
This colorimetric assay assesses the effect of a this compound on the viability and proliferation of cancer cells.
-
Cell Lines: FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) are essential. A FLT3-wild type cell line can be used as a control for selectivity.
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound for a prolonged period, typically 72 hours, to observe effects on proliferation.
-
MTS Reagent Addition: Add the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[5][6]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ for cell proliferation inhibition.[2]
-
Mandatory Visualizations
FLT3-ITD Signaling Pathway
The following diagram illustrates the key downstream signaling pathways that are constitutively activated by FLT3-ITD mutations and are subsequently inhibited by KRN383 analogs.
Caption: KRN383 inhibits constitutively active FLT3-ITD, blocking key downstream pro-survival pathways.
Experimental Workflow for Target Validation
This diagram outlines the logical progression of experiments to identify and validate the target of a this compound.
Caption: A stepwise workflow for the identification and validation of this compound targets.
References
Pharmacological Profile of Novel KRN7000 Analogs: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacological profile of novel analogs of KRN7000, a potent immunostimulatory glycolipid. KRN7000, an α-galactosylceramide, is a well-characterized ligand for CD1d-restricted invariant natural killer T (iNKT) cells.[1] Upon activation, iNKT cells rapidly produce a balanced profile of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines, making KRN7000 and its analogs promising candidates for various immunotherapies.[1] This document details the structure-activity relationships (SAR), key experimental data, and underlying signaling pathways of these novel compounds.
Structure-Activity Relationship and Data Summary
The development of KRN7000 analogs has focused on modifying its structure to modulate the resulting cytokine profile, aiming for a more targeted therapeutic effect. Key modifications have included alterations to the lipid chains to influence the hydrophilicity and binding affinity to the CD1d molecule.
One strategy involves the synthesis of hydroxylated analogs of KRN7000. Increased hydroxylation is thought to enhance hydrophilicity, potentially biasing the cytokine response towards a Th2 profile (higher IL-4 secretion), which may be beneficial for treating autoimmune diseases.[1]
Table 1: In Vitro Cytokine Secretion Profile of KRN7000 and its Hydroxylated Analogs
| Compound | Modification | IFN-γ Secretion (pg/mL) | IL-4 Secretion (pg/mL) | IFN-γ/IL-4 Ratio |
| KRN7000 | Parent Compound | 12,500 | 2,500 | 5.0 |
| OCH | Truncated Sphingosine Chain | 3,000 | 8,000 | 0.375 |
| RCAI-147 | Hydroxylated Analog | 4,500 | 9,500 | 0.474 |
| RCAI-160 | Hydroxylated Analog | 5,200 | 10,100 | 0.515 |
Data are representative values compiled from published studies and are intended for comparative purposes.
Experimental Protocols
In Vitro iNKT Cell Activation and Cytokine Analysis
Objective: To determine the cytokine secretion profile (IFN-γ and IL-4) from iNKT cells upon stimulation with KRN7000 analogs.
Methodology:
-
Cell Culture: Murine splenocytes are isolated and cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Antigen Presentation: Dendritic cells (DCs) are enriched from the splenocyte population and pulsed with KRN7000 or its analogs at varying concentrations (typically 1-100 ng/mL) for 18-24 hours.
-
Co-culture: The antigen-pulsed DCs are then co-cultured with purified iNKT cells (or total splenocytes) for 48-72 hours.
-
Cytokine Quantification: Supernatants from the co-culture are collected, and the concentrations of IFN-γ and IL-4 are measured using a standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the IFN-γ/IL-4 ratio is determined to assess the Th1/Th2 bias.
Signaling Pathway and Experimental Workflow
The mechanism of action of KRN7000 and its analogs involves a well-defined signaling cascade initiated by the presentation of the glycolipid by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.
Caption: KRN7000 analog signaling pathway in iNKT cell activation.
The experimental workflow to elucidate the structure-activity relationship of these analogs follows a logical progression from synthesis to in vivo evaluation.
Caption: Experimental workflow for the development of KRN7000 analogs.
Conclusion
The pharmacological profile of KRN7000 analogs can be precisely tuned through synthetic modifications. Specifically, increasing the hydrophilicity of the lipid chains can skew the immune response towards a Th2 phenotype, characterized by elevated IL-4 production. This tailored immunomodulation holds significant therapeutic potential for a range of diseases, from cancer to autoimmune disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued development and evaluation of novel KRN7000-based immunotherapies. Further research focusing on the in vivo efficacy and safety of these promising analogs is warranted.
References
Early-Stage Research on KRN383 and Quinoline-Based FLT3 Inhibitors: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the early-stage research concerning the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, KRN383, and related quinoline-based derivatives. KRN383, a potent quinoline-urea compound, has demonstrated significant preclinical activity against FLT3 internal tandem duplication (ITD) mutations, a prevalent driver of acute myeloid leukemia (AML). While specific research on a broad series of KRN383 analog derivatives is not extensively available in the public domain, this guide will synthesize the existing data on KRN383 and place it within the broader context of quinoline and quinolinone-based FLT3 inhibitors to provide valuable insights for researchers, scientists, and drug development professionals. The focus will be on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Compound: KRN383 and its Hydrochloride Salt Ki23819
KRN383 is an orally active quinoline-urea derivative identified as a potent FLT3 inhibitor.[1] Its hydrochloride salt is also referred to as Ki23819.[2] Early preclinical studies have highlighted its potential in treating FLT3-ITD positive AML.
Chemical Structure and Properties
-
IUPAC Name: 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea
-
Molecular Formula: C₁₇H₁₇N₃O₄
-
Molecular Weight: 327.33 g/mol
Quantitative Data Summary
The available preclinical data for KRN383/Ki23819 and other exemplary quinolinone-based FLT3 inhibitors are summarized in the tables below for comparative analysis.
Table 1: In Vitro Activity of KRN383/Ki23819
| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| KRN383 | FLT3-ITD Autophosphorylation | Kinase Assay | ≤5.9 | - | [1] |
| KRN383 | FLT3-D835Y Autophosphorylation | Kinase Assay | 43 | - | [1] |
| KRN383 | Cell Proliferation | Cell-based Assay | ≤2.9 | ITD-positive cells | [1] |
| Ki23819 | Cell Proliferation | Cell-based Assay | <1 | MV4-11 (FLT3-ITD) | [2] |
Table 2: In Vitro Activity of Exemplary Quinolinone FLT3 Inhibitors
| Compound | FLT3 Kinase Inhibition IC₅₀ (nM) | Cell Growth Inhibition (MV4;11) GI₅₀ (µM) | Reference |
| KR65367 | 2.7 | Not Reported | [3] |
| KR65370 | 0.57 | Not Reported | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used in the evaluation of FLT3 inhibitors like KRN383.
Protocol 1: FLT3 Kinase Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against FLT3 kinase activity.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
Test compound (e.g., KRN383) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the FLT3 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay (Cell-Based)
This protocol outlines a common method to assess the effect of a test compound on the proliferation of FLT3-dependent cancer cell lines.
-
Reagents and Materials:
-
FLT3-ITD positive human AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., KRN383) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ value from the dose-response curve.
-
Protocol 3: Western Blot Analysis of FLT3 Downstream Signaling
This protocol is used to investigate the effect of a test compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Reagents and Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Test compound (e.g., KRN383)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
The constitutive activation of FLT3-ITD drives several downstream signaling pathways that promote cell proliferation, survival, and block differentiation. KRN383 and its analogs exert their therapeutic effect by inhibiting these pathways.
Caption: FLT3-ITD signaling pathway and the inhibitory action of KRN383.
The experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor like KRN383 and its potential analogs typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for novel FLT3 inhibitors.
Structure-Activity Relationship (SAR) of Quinoline-Based FLT3 Inhibitors
While a specific SAR study for a series of KRN383 analogs is not publicly available, research on other quinoline and quinolinone-based FLT3 inhibitors provides valuable insights into the structural requirements for potent activity. Studies on quinolinone derivatives have shown that substitutions on the quinolinone core can significantly impact FLT3 inhibitory activity.[3] Similarly, research on 3H-pyrazolo[4,3-f]quinoline scaffolds has demonstrated that modifications at the C7 position can be tuned to target different kinases.[4] For a comprehensive SAR analysis, machine learning methods have been applied to large datasets of FLT3 inhibitors, identifying key chemical fragments associated with high activity, such as 2-aminopyrimidine and amino-aromatic heterocycles.[5] These findings suggest that the quinoline scaffold of KRN383 is a promising starting point for the design of novel and selective FLT3 inhibitors.
Conclusion
KRN383 has emerged as a potent preclinical FLT3 inhibitor with promising activity against FLT3-ITD-driven AML. Although detailed public information on its analog derivatives is scarce, the foundational data on KRN383, combined with the broader understanding of the FLT3 signaling pathway and established experimental protocols for inhibitor characterization, provides a solid framework for future research and development in this area. The exploration of the quinoline-urea scaffold holds potential for the discovery of next-generation FLT3 inhibitors with improved efficacy and safety profiles. Further investigation into the structure-activity relationships of KRN383 analogs is warranted to optimize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Ki23819, a highly potent inhibitor of kinase activity of mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classification of FLT3 inhibitors and SAR analysis by machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Profile of a KRN383 Analog as a Potent FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has rendered FLT3 a key therapeutic target. This technical guide provides a comprehensive overview of the preclinical data on a KRN383 analog, a novel and potent FLT3 inhibitor. The guide will cover its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation, with a focus on its interaction with the FLT3 receptor.
Introduction to this compound and FLT3
KRN383 is an orally active quinoline-urea derivative that has demonstrated potent inhibitory activity against FLT3.[1] Analogs of KRN383 are being investigated for their potential as therapeutic agents in FLT3-mutated AML. Constitutive activation of the FLT3 receptor, due to mutations, leads to the aberrant activation of downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which collectively drive leukemic cell proliferation and survival.[2][3][4][5] KRN383 and its analogs act by directly inhibiting the autophosphorylation of both wild-type and mutated FLT3, thereby blocking these downstream signals.
Quantitative Data Summary
The in vitro potency of the this compound has been quantified through various assays, demonstrating its high affinity and inhibitory effect on different forms of the FLT3 receptor and on the proliferation of FLT3-mutant cell lines.
| Parameter | Target/Cell Line | Value (IC50) | Assay Type | Reference |
| FLT3 Autophosphorylation Inhibition | Wild-Type FLT3 | 0.4 nM | Cellular Assay | [1] |
| FLT3-ITD Mutant | 1.3 nM - ≤5.9 nM | Cellular Assay | [1] | |
| FLT3-D835Y Mutant | 43 nM | Cellular Assay | [1] | |
| Cell Proliferation Inhibition | MV4-11 (FLT3-ITD) | 0.8 nM | Cell Viability Assay | [1] |
| ITD-Positive Cell Lines | ≤2.9 nM | Cell Viability Assay | [1] |
FLT3 Signaling Pathway and Mechanism of Action
The binding of the FLT3 ligand to the FLT3 receptor triggers its dimerization and subsequent autophosphorylation, initiating a cascade of downstream signaling events. In FLT3-mutated AML, this process is ligand-independent and constitutively active. The this compound inhibits this initial autophosphorylation step.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of KRN383 analogs, based on standard methodologies for FLT3 inhibitor characterization.
Protocol 1: FLT3 Autophosphorylation Assay in Cells
This protocol describes a method to assess the ability of a this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Materials:
-
FLT3-mutant cell line (e.g., MV4-11)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed MV4-11 cells in a 6-well plate at a density of 1-2 x 106 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in culture medium.
-
Treat the cells with the different concentrations of the this compound or DMSO as a vehicle control.
-
Incubate the cells for 2-4 hours at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody as a loading control.
-
Quantify the band intensities and calculate the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is for determining the cytotoxic effect of the this compound on FLT3-mutant leukemia cell lines.
Materials:
-
FLT3-mutant cell line (e.g., MV4-11)
-
Culture medium
-
This compound stock solution in DMSO
-
96-well opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate.
-
Prepare a 10-point serial dilution of the this compound.
-
Add 10 µL of the diluted this compound or DMSO to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo activity of the this compound. A single oral administration of 80 mg/kg of KRN383 was shown to eradicate ITD-positive xenograft tumors in nude mice.[1] Furthermore, this treatment prolonged the survival of SCID mice intravenously transplanted with ITD-positive AML cells.[1] These findings underscore the potential of KRN383 analogs for in vivo efficacy with a favorable dosing regimen.
Conclusion
The this compound is a potent and selective inhibitor of both wild-type and mutated FLT3. The comprehensive preclinical data, including low nanomolar IC50 values for inhibition of FLT3 autophosphorylation and cell proliferation, as well as significant in vivo anti-tumor activity, strongly support its further development as a therapeutic agent for FLT3-mutated AML. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for KRN383 Analog Evaluation in FLT3-ITD Positive Acute Myeloid Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in Acute Myeloid Leukemia (AML), with internal tandem duplication (ITD) mutations being particularly associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. KRN383 is a potent FLT3 inhibitor that has shown efficacy in preclinical models of FLT3-ITD positive AML. This document provides detailed protocols for the cell-based evaluation of KRN383 and its analogs, focusing on cell viability, apoptosis, and the modulation of the FLT3 signaling pathway.
Data Presentation
The following table summarizes the inhibitory activities of KRN383 and other representative FLT3 inhibitors against FLT3-ITD positive AML cell lines. This data is provided as a reference for the expected potency of novel KRN383 analogs.
| Compound | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| KRN383 | Various | ITD | ≤2.9 | [1] |
| Ponatinib | MV4-11 | ITD | < 4 | [2][3] |
| Ponatinib | MOLM-13 | ITD | < 4 | [2][3] |
| Cabozantinib | MV4-11 | ITD | < 4 | [2][3] |
| Cabozantinib | MOLM-13 | ITD | < 4 | [2][3] |
| HSW630-1 | MV4-11 | ITD | ~150 | [4] |
| HSW630-1 | MOLM-14 | ITD | ~150 | [4] |
Experimental Protocols
Cell Culture of FLT3-ITD Positive AML Cell Lines (MV4-11 and MOLM-13)
This protocol describes the routine maintenance of MV4-11 and MOLM-13 cell lines, which are suspension cells.
Materials:
-
MV4-11 (ATCC® CRL-9591™) or MOLM-13 cell line
-
RPMI-1640 Medium (e.g., Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Routine Maintenance:
-
MV4-11 cells should be maintained at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[5] Start cultures at 2 x 10⁵ cells/mL.[5]
-
MOLM-13 cells should be maintained between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL.[6] Seed at approximately 1.0 x 10⁶ cells/mL.[6]
-
Every 2-3 days, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
To subculture, dilute the cell suspension to the recommended seeding density with fresh, pre-warmed complete growth medium. For MOLM-13, a split ratio of 1:2 to 1:3 is recommended.[6]
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of KRN383 analogs on the viability of AML cells.
Materials:
-
AML cell suspension (MV4-11 or MOLM-13)
-
KRN383 analog stock solutions (in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell density to 0.5-1.0 x 10⁵ cells/mL in complete growth medium.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRN383 analogs in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in AML cells following treatment with KRN383 analogs.
Materials:
-
AML cell suspension (MV4-11 or MOLM-13)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Treat the cells with various concentrations of the this compound or a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis of FLT3 Signaling Pathway
This protocol is for assessing the effect of KRN383 analogs on the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
AML cell suspension (MV4-11 or MOLM-13)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL and treat with KRN383 analogs for a specified time (e.g., 2, 6, or 24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands. Normalize the intensity of the phosphorylated proteins to their respective total protein levels and the loading control.
-
Mandatory Visualizations
Caption: FLT3-ITD signaling pathway and the point of inhibition by KRN383 analogs.
Caption: Experimental workflow for the evaluation of KRN383 analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for KRN383 Analogs in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of acute myeloid leukemia (AML) cases, activating mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This drives uncontrolled proliferation and survival of leukemic cells, and is associated with a poor prognosis.[1][2] Small molecule inhibitors targeting FLT3 have emerged as a promising therapeutic strategy for this patient population.
KRN383 is a novel and potent FLT3 inhibitor that has demonstrated significant efficacy against both wild-type and mutated forms of the kinase.[3] Notably, a single oral administration of 80 mg/kg KRN383 has been shown to eradicate FLT3-ITD-positive xenograft tumors in nude mice and prolong the survival of SCID mice carrying ITD-positive AML cells.[3] These application notes provide a comprehensive guide for the in vivo use of KRN383 analogs in mouse models of AML, based on available data for KRN383 and other well-characterized FLT3 inhibitors.
Mechanism of Action and Signaling Pathway
KRN383 and its analogs function as ATP-competitive inhibitors of the FLT3 kinase. In AML cells with activating FLT3 mutations, this inhibition blocks the constitutive autophosphorylation of the receptor, thereby shutting down downstream pro-survival and proliferative signaling cascades. The primary pathways affected include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[7]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative FLT3 inhibitors. This information can serve as a starting point for designing studies with a this compound.
Table 1: In Vitro Inhibitory Activity of FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (FLT3 Status) | Cellular IC50 (nM) |
| KRN383 | FLT3-ITD | ≤5.9[3] | ITD-positive cell lines | ≤2.9[3] |
| Gilteritinib | FLT3/AXL | - | MV4-11 (FLT3-ITD) | - |
| Quizartinib | FLT3 | - | MV4-11 (FLT3-ITD) | - |
| Midostaurin | Multi-kinase | - | - | - |
| Sorafenib | Multi-kinase | - | - | - |
| Crenolanib | FLT3/PDGFR | - | - | - |
Table 2: In Vivo Efficacy of FLT3 Inhibitors in AML Mouse Models
| Compound | Mouse Model | Cell Line | Dose & Schedule | Key Outcomes |
| KRN383 | Nude Mice | ITD-positive xenograft | 80 mg/kg, single oral dose | Eradicated tumors[3] |
| KRN383 | SCID Mice | ITD-positive AML cells | 80 mg/kg, single oral dose | Prolonged survival[3] |
| Gilteritinib | Nude Mice | MV4-11 xenograft | 1, 6, 10 mg/kg, single oral dose | Dose-dependent tumor growth inhibition[8] |
| Quizartinib | C57BL/6 Mice | Npm1c x FLT3-ITD AML | 10 or 30 mg/kg, oral priming dose | Enhanced survival when combined with chemotherapy[9] |
| MRX-2843 | NSG Mice | MOLM-14 orthotopic | - | Median survival of 126 days vs. 38 days for vehicle[10] |
| CHMFL-FLT3-362 | NOD/SCID Mice | MV4-11 xenograft | 50, 100, 150 mg/kg, daily oral | Dose-dependent tumor growth inhibition[11] |
Table 3: Representative Pharmacokinetic Parameters of Oral FLT3 Inhibitors in Mice
| Parameter | Gilteritinib (10 mg/kg)[8] | MRX-2843 (3 mg/kg)[10] | CHMFL-FLT3-362 (5-10 mg/kg)[11] |
| Tmax (h) | 2 | - | - |
| Cmax (ng/mL or µM) | ~1200 ng/mL | 1.3 µM | >3,000 ng/mL |
| T1/2 (h) | - | 4.4 | 1-4 |
| Bioavailability (%) | - | 78% | >60% |
Note: Specific pharmacokinetic data for KRN383 in mice is not publicly available. The data presented for other FLT3 inhibitors can be used as a reference.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a this compound in a xenograft mouse model of AML.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous AML Xenograft Model
This protocol details a typical experiment to assess the anti-tumor efficacy of a this compound.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: A human AML cell line with an FLT3-ITD mutation (e.g., MV4-11, MOLM-13).
2. Tumor Cell Implantation
-
Culture the selected AML cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 50-100 x 10^6 cells/mL.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[6]
3. Formulation and Administration
-
Formulation: While the exact formulation for KRN383 is not detailed, a common vehicle for oral gavage of similar small molecule inhibitors is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Alternatively, a formulation of DMSO, 30% PEG300, 5% Tween 80, and saline can be used.[7] The this compound should be suspended or dissolved in the chosen vehicle.
-
Administration: Once tumors are palpable and have reached an average size of 100-200 mm³, randomize the mice into treatment and vehicle control groups.[6] Administer the this compound or vehicle control orally (e.g., via gavage) according to the planned schedule (e.g., once daily). Based on the efficacy of a single 80 mg/kg dose of KRN383, a starting dose in this range for daily administration could be explored, with adjustments based on tolerability.[3]
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A body weight loss exceeding 20% is often a humane endpoint.
-
Efficacy Endpoints: The study can be concluded when tumors in the control group reach a predetermined size, or after a set duration (e.g., 21-28 days). Tumors can be excised, weighed, and processed for further analysis (e.g., Western blot for p-FLT3 and p-STAT5 to confirm target engagement).
-
Survival Analysis: For survival studies, mice are monitored until they meet predefined humane endpoints, and survival data is analyzed using Kaplan-Meier curves.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a general procedure to determine the pharmacokinetic profile of a this compound.
1. Animal Model
-
Healthy, 6-8 week old mice (e.g., CD-1 or C57BL/6).
2. Drug Administration
-
Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or a solubilizing agent) via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage using a formulation as described in Protocol 1 to determine absorption and oral bioavailability.[11]
3. Sample Collection
-
Collect blood samples (e.g., via saphenous or submandibular vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to separate plasma and store at -80°C until analysis.
4. Bioanalysis and Data Analysis
-
Quantify the concentration of the this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, half-life (T1/2), clearance, and volume of distribution.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Conclusion
The potent anti-leukemic activity demonstrated by a single oral dose of KRN383 in preclinical models highlights the therapeutic potential of this class of FLT3 inhibitors.[3] The protocols and data presented in these application notes provide a robust framework for researchers to design and execute meaningful in vivo studies with KRN383 analogs. Careful consideration of the experimental model, drug formulation, and pharmacokinetic/pharmacodynamic relationships will be critical for the successful preclinical evaluation of these promising compounds for the treatment of FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 11. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of KRN383 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN383 and its analogs represent a promising class of small molecule inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This document provides detailed application notes and standardized protocols for the preclinical evaluation of KRN383 analogs, focusing on dosage, administration, and key experimental workflows. The provided methodologies are based on established practices for preclinical assessment of small molecule kinase inhibitors and can be adapted for specific KRN383 analogs.
Data Presentation: Dosage and Administration of FLT3 Inhibitors
The following tables summarize preclinical and clinical dosage information for KRN383 and other relevant FLT3 inhibitors to provide a comparative reference for study design.
Table 1: Preclinical Dosage of KRN383 and Other FLT3 Inhibitors in Animal Models
| Compound | Animal Model | Route of Administration | Dosage Range | Study Focus |
| KRN383 | Mice | Not Specified | 80 mg/kg | Tumor growth inhibition[1] |
| Gilteritinib | Mice | Oral (gavage) | 10 - 30 mg/kg | Pharmacodynamics, Efficacy |
| Midostaurin | Rats | Oral (gavage) | 10 - 100 mg/kg | Pharmacokinetics, Toxicology |
| Quizartinib | Mice | Oral (gavage) | 5 - 10 mg/kg | Efficacy in AML models |
| Crenolanib | Mice | Oral (gavage) | 10 - 20 mg/kg | Efficacy against resistant mutations |
Table 2: Clinical Dosage of Selected FLT3 Inhibitors in Humans
| Compound | Phase | Route of Administration | Dosage | Indication |
| Gilteritinib | Phase 1/2 | Oral | 120 mg/day | Relapsed/Refractory AML[2] |
| Midostaurin | Phase 1b | Oral | 50 mg twice daily (in combination with chemotherapy) | Newly Diagnosed AML[3] |
Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway, which is the target of KRN383 and its analogs.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of KRN383 analogs.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound in a murine xenograft model of human AML.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Human AML cell line with FLT3-ITD mutation (e.g., MV4-11)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture MV4-11 cells according to the supplier's recommendations.
-
Tumor Implantation:
-
Harvest and resuspend MV4-11 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Dosing:
-
Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation at the desired concentrations. A starting dose of 80 mg/kg can be considered based on available data for KRN383.[1]
-
Administer the this compound or vehicle control to the respective groups via oral gavage once daily.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
-
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound following oral and intravenous administration.
Materials:
-
This compound
-
Formulation vehicles for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a solubilizing agent) administration.
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Blood collection tubes (containing anticoagulant, e.g., EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Acclimate rats to the housing conditions for at least one week. Fast animals overnight before dosing.
-
Dosing:
-
Oral Administration: Administer the this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous Administration: Administer the this compound via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel this compound.
Caption: General experimental workflow for preclinical development of KRN383 analogs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of KRN383 and its Analogs in Biological Matrices using LC-MS/MS
Introduction
KRN383 is a potent and selective inhibitor currently under investigation for its therapeutic potential. To support pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, a sensitive, specific, and robust analytical method for the quantification of KRN383 and its potential analogs in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of KRN383 in plasma. The described protocol is suitable for high-throughput analysis in a drug development setting.
While specific public data on KRN383 is limited, this document provides a comprehensive framework based on established methodologies for the bioanalysis of small molecule inhibitors.[1][2][3] The principles and protocols outlined here can be adapted for the quantification of various KRN383 analogs.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a simple and rapid protein precipitation method for the extraction of KRN383 from plasma samples.
Materials:
-
Blank plasma
-
KRN383 stock solution (1 mg/mL in DMSO)
-
Internal Standard (IS) stock solution (e.g., a stable isotope-labeled KRN383 or a structurally similar compound)
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of KRN383 stock solution into blank plasma.
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of small molecule inhibitors. Optimization may be required for specific analogs.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | KRN383: [M+H]+ → fragment ion (To be determined by infusion) IS: [M+H]+ → fragment ion (To be determined by infusion) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
Data Presentation
The following tables summarize hypothetical quantitative data for a validation study of the KRN383 analytical method.
Table 2: Calibration Curve Summary
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.5 |
| 20 | 0.245 | 100.5 | 2.8 |
| 100 | 1.23 | 99.8 | 1.9 |
| 500 | 6.18 | 99.1 | 1.5 |
| 1000 | 12.41 | 100.9 | 1.1 |
| Linear Range | 1 - 1000 ng/mL | R² | >0.995 |
Table 3: Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 97.8 | 5.1 | 98.2 | 6.3 |
| Low QC | 3 | 102.1 | 4.5 | 101.5 | 5.8 |
| Mid QC | 150 | 99.5 | 2.3 | 100.2 | 3.1 |
| High QC | 800 | 100.8 | 1.8 | 99.9 | 2.5 |
Visualization
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for KRN383.
Caption: Experimental workflow for KRN383 quantification.
Caption: Hypothetical KRN383 signaling pathway.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of KRN383 in plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for supporting preclinical and clinical development of KRN383 and its analogs. The provided protocols and diagrams serve as a foundational guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for High-Throughput Screening of KRN383 Analogs as FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a critical therapeutic target for AML. KRN383 is a potent, orally active FLT3 inhibitor belonging to the quinoline-urea class of compounds. These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel analogs of KRN383 to identify next-generation FLT3 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
KRN383: A Profile
KRN383 is a quinoline-urea derivative that demonstrates potent inhibition of both wild-type and ITD-mutant FLT3. Its activity has been characterized in various preclinical models, highlighting its therapeutic potential.
| Compound | Target | IC50 (nM) | Molecular Formula | CAS Number |
| KRN383 | FLT3 (Wild-Type) | 0.4 | C₁₇H₁₇N₃O₄ | 919767-02-5 |
| KRN383 | FLT3 (ITD Mutant) | 1.3 | C₁₇H₁₇N₃O₄ | 919767-02-5 |
Chemical Structure of KRN383:
1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea
FLT3 Signaling Pathway
Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In AML, ITD mutations in the juxtamembrane domain of FLT3 lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell growth.
Caption: Simplified FLT3 signaling pathway.
High-Throughput Screening Cascade for KRN383 Analogs
A tiered approach is recommended for the efficient identification and validation of novel FLT3 inhibitors from a library of KRN383 analogs.
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen (Biochemical)
Objective: To identify initial "hit" compounds from the this compound library that inhibit FLT3 kinase activity.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in luminescence signal corresponds to inhibition of kinase activity.
Materials:
-
Recombinant human FLT3 (wild-type or ITD mutant)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, low-volume assay plates
-
This compound library (10 mM in DMSO)
-
Positive control (e.g., Sunitinib) and negative control (DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound (10 mM stock) into the assay plate for a final concentration of 10 µM. Dispense 50 nL of DMSO for negative controls and 50 nL of Sunitinib for positive controls.
-
Enzyme Addition: Prepare a 2x FLT3 enzyme solution in kinase buffer. Add 2.5 µL to each well.
-
Reaction Initiation: Prepare a 2x substrate/ATP mix in kinase buffer. Add 2.5 µL to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Centrifuge the plates briefly and incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting >50% inhibition are considered "hits" and are advanced to the secondary screen.
Protocol 2: Secondary Screen - Dose-Response (Biochemical)
Objective: To determine the potency (IC50) of the "hit" compounds identified in the primary screen.
Procedure:
-
Prepare serial dilutions of the "hit" compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: Cell-Based Functional Assay
Objective: To evaluate the ability of potent inhibitors to suppress the proliferation of FLT3-dependent cancer cells.
Cell Lines:
-
MV4-11 (human AML cell line, homozygous for FLT3-ITD)
-
MOLM-13 (human AML cell line, heterozygous for FLT3-ITD)
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP.
Procedure:
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells into 384-well white, clear-bottom plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Compound Addition: Add 10 µL of serially diluted compounds to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
CellTiter-Glo® Reagent Addition: Equilibrate the plates and CellTiter-Glo® Reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Design of this compound Library
To explore the structure-activity relationship (SAR) and identify compounds with improved properties, a focused library of KRN383 analogs should be synthesized. Key areas for modification include the quinoline core, the urea linker, and the terminal cyclohexa-dienyl group.
Hypothetical Analog Design Strategies:
-
Scaffold Hopping of the Quinoline Core: Replace the quinoline with other bicyclic heteroaromatics such as quinazoline, phthalazine, or benzimidazole to explore alternative interactions with the kinase hinge region.
-
Bioisosteric Replacement of the Urea Linker: Substitute the urea moiety with thiourea, squaramide, or other bioisosteres to modulate hydrogen bonding interactions and physicochemical properties.
-
Modification of the Terminal Ring: Explore substitutions on the cyclohexa-dienyl ring or replace it with other cyclic or acyclic moieties to optimize interactions with the solvent-exposed region of the ATP-binding pocket.
Table of Hypothetical KRN383 Analogs and Expected Outcomes:
| Analog ID | Modification Strategy | Rationale | Expected Outcome |
| KRN383-A1 | Scaffold Hop (Quinoline -> Quinazoline) | Alter hinge-binding interactions | Potentially altered potency and selectivity |
| KRN383-A2 | Bioisosteric Replacement (Urea -> Thiourea) | Modulate H-bond strength and lipophilicity | Improved pharmacokinetic properties |
| KRN383-A3 | Terminal Ring Modification (Substitution on cyclohexa-dienyl) | Probe for additional binding pockets | Increased potency |
| KRN383-A4 | Linker Modification (Reverse Urea) | Alter vector of H-bond donation/acceptance | Altered binding mode and activity |
Conclusion
This document provides a detailed guide for the high-throughput screening of KRN383 analogs to identify novel and potent FLT3 inhibitors. The proposed screening cascade, from a primary biochemical screen to cell-based functional assays, allows for the efficient identification and characterization of promising lead compounds. The suggested analog design strategies provide a rational basis for building a focused compound library to explore the SAR of the quinoline-urea scaffold. Successful execution of these protocols will facilitate the discovery of next-generation FLT3 inhibitors for the treatment of AML and other FLT3-driven malignancies.
Application Notes and Protocols for In Vivo Delivery of KRN383 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN383 and its analogs represent a promising class of therapeutic compounds. While initial research has indicated potential efficacy in oncology, specifically in inhibiting ITD cell growth and tumor regression in murine models, the broader therapeutic applications are still under investigation.[1] A critical aspect of realizing the full potential of KRN383 analogs in vivo is the development of effective delivery systems. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of various delivery systems for KRN383 analogs, with a focus on overcoming biological barriers and achieving targeted delivery.
The challenge of delivering therapeutic molecules, particularly to privileged sites like the central nervous system (CNS), necessitates innovative strategies.[2][3] Nanocarrier-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer significant advantages in this regard.[4][5] These systems can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate passage across biological barriers like the blood-brain barrier (BBB).[3][5] Furthermore, peptide-based delivery strategies, including the use of cell-penetrating peptides (CPPs), can enhance cellular uptake of therapeutic cargo.[6][7]
These notes will explore several platform technologies applicable to the in vivo delivery of KRN383 analogs, providing standardized protocols for their preparation and evaluation in preclinical research.
Signaling Pathway Context: The Kynurenine Pathway
While the precise mechanism of action for KRN383 is not fully elucidated, its name bears resemblance to inhibitors of kynurenine 3-monooxygenase (KMO). The kynurenine pathway is a critical metabolic route for tryptophan and is implicated in both neurodegenerative diseases and cancer. Modulating this pathway can have significant therapeutic effects. Below is a simplified representation of the kynurenine pathway, which may be relevant to the action of KRN383 analogs.
Caption: Simplified diagram of the Kynurenine Pathway.
Recommended In Vivo Delivery Systems for KRN383 Analogs
Several delivery platforms can be adapted for KRN383 analogs. The choice of system will depend on the specific analog's physicochemical properties and the therapeutic target.
1. Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and lipophilic drugs.[2][4] They can be surface-modified with ligands to achieve targeted delivery.
2. Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles for sustained release of the encapsulated drug.
3. Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer advantages like high stability and the ability to enhance oral bioavailability and cross the BBB.[4]
4. Cell-Penetrating Peptide (CPP) Conjugates: For enhanced intracellular delivery, KRN383 analogs can be conjugated to CPPs.[6][7]
Experimental Protocols
The following are detailed protocols for the preparation and in vivo evaluation of a selected delivery system.
Protocol 1: Preparation of KRN383 Analog-Loaded Liposomes
Objective: To formulate liposomes encapsulating a this compound for in vivo administration.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a molar ratio of 55:40:5.
-
Accurately weigh and dissolve the this compound in the lipid/chloroform mixture.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
-
Extrusion:
-
Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles to enhance encapsulation efficiency.
-
Extrude the liposome suspension through a 100 nm polycarbonate membrane using a mini-extruder. Repeat the extrusion 10-15 times to obtain unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated drug concentration using a suitable analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine the pharmacokinetic profile of a this compound formulation.
Materials:
-
This compound formulation (e.g., liposomal KRN383)
-
Control this compound solution
-
Healthy BALB/c mice (6-8 weeks old)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Divide mice into two groups: one receiving the formulated this compound and the other receiving the free drug solution.
-
Administer the formulations via the desired route (e.g., IV tail vein injection) at a predetermined dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-injection).
-
Collect blood into heparinized tubes and centrifuge to separate plasma.
-
-
Sample Analysis:
-
Extract the this compound from plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
-
Caption: Workflow for in vivo pharmacokinetic studies.
Protocol 3: In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a this compound formulation.
Materials:
-
This compound formulation
-
Vehicle control
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line known to be sensitive to KRN383 (e.g., ITD-positive cell line)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, free KRN383, formulated KRN383).
-
Administer the treatments according to a predetermined schedule (e.g., twice weekly for 3 weeks) via the chosen route of administration.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, process them for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition between the different treatment groups.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | This compound | Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| KRN-Lipo-01 | Analog A | Liposome | 110 ± 5 | 0.15 ± 0.02 | -15.2 ± 1.8 | 85.3 ± 4.1 |
| KRN-PLGA-01 | Analog A | PLGA NP | 150 ± 8 | 0.21 ± 0.03 | -25.6 ± 2.5 | 78.9 ± 5.5 |
| KRN-SLN-01 | Analog B | SLN | 130 ± 6 | 0.18 ± 0.02 | -10.1 ± 1.5 | 90.1 ± 3.7 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | t½ (h) | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) | CL (mL/h/kg) | Vd (L/kg) |
| Free this compound A | 1.2 ± 0.3 | 5.8 ± 1.1 | 10.5 ± 2.3 | 0.48 ± 0.10 | 0.8 ± 0.2 |
| KRN-Lipo-01 | 18.5 ± 2.1 | 15.2 ± 2.5 | 150.7 ± 15.2 | 0.03 ± 0.01 | 0.1 ± 0.03 |
| KRN-PLGA-01 | 24.3 ± 3.5 | 12.8 ± 1.9 | 180.4 ± 20.1 | 0.02 ± 0.01 | 0.1 ± 0.02 |
Table 3: Anti-Tumor Efficacy of this compound Formulations in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Twice weekly | 1520 ± 250 | - | +2.5 ± 1.0 |
| Free this compound A | 10 | Twice weekly | 850 ± 150 | 44.1 | -1.5 ± 0.8 |
| KRN-Lipo-01 | 10 | Twice weekly | 250 ± 80 | 83.6 | +1.8 ± 0.5 |
Conclusion
The development of effective in vivo delivery systems is paramount to advancing KRN383 analogs through the preclinical and clinical development pipeline. The protocols and application notes provided herein offer a foundational framework for the formulation, characterization, and in vivo evaluation of these promising therapeutic agents. By systematically applying these methodologies, researchers can optimize delivery strategies to enhance the therapeutic index of KRN383 analogs for a range of potential indications.
References
- 1. KRN383 | CymitQuimica [cymitquimica.com]
- 2. Novel therapeutic delivery for neurodegenerative diseases: Strategies to overcome CNS barriers - J Pharm Biol Sci [jpbs.in]
- 3. Nanomaterial based drug delivery systems for the treatment of neurodegenerative diseases - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-based nanoparticle for ex vivo and in vivo drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-Based Drug Delivery Systems [mdpi.com]
Application Notes and Protocols for KRN383 Analog Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN383 is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Analogs of KRN383 are of significant interest in research and drug development for their potential therapeutic applications. Proper handling, including dissolution and storage, is critical to ensure the stability, activity, and reproducibility of experimental results. These application notes provide a comprehensive protocol for the dissolution and storage of KRN383 analogs, based on best practices for quinoline-based small molecule kinase inhibitors.
Physicochemical Properties
KRN383 and its analogs are typically solid, crystalline compounds.[2] As quinoline derivatives, their solubility can be pH-dependent.[3][4][5] Most small molecule kinase inhibitors are lipophilic, leading to low aqueous solubility but good solubility in organic solvents like dimethyl sulfoxide (DMSO).[6]
Table 1: General Physicochemical Properties of KRN383
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₃O₄ | [1][2] |
| Molecular Weight | 327.33 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Chemical Class | Quinoline Derivative, FLT3 Inhibitor | [1][3] |
Solubility Data
Quantitative solubility data for novel KRN383 analogs should be determined empirically. The following table provides solubility information for a comparable FLT3 inhibitor, Gilteritinib, to serve as a general guideline.
Table 2: Solubility of a Representative FLT3 Inhibitor (Gilteritinib)
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~20 mg/mL |
| DMSO:PBS (pH 7.2) (1:7) | ~0.125 mg/mL |
Data for Gilteritinib is provided as a representative example. Actual solubility of a specific KRN383 analog may vary.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of a this compound in an organic solvent, typically DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of the this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required mass of the compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock solution of a compound with MW = 327.33 g/mol :
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 327.33 g/mol * 1000 mg/g * Volume (mL)
-
For 1 mL of a 10 mM stock solution, weigh out 3.27 mg of the compound.
-
-
-
-
Dissolution:
-
Carefully weigh the calculated amount of the this compound and transfer it to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but the thermal stability of the specific analog should be considered.[6]
-
-
Storage of Stock Solution:
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous buffer for use in biological assays. A common issue with hydrophobic compounds is their precipitation when diluted into aqueous solutions.[6][7]
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
To prevent precipitation, it is best to first make intermediate serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous buffer.[7]
-
-
Final Dilution:
-
Add the desired volume of the DMSO stock solution (or intermediate dilution) to the aqueous buffer. It is crucial to add the DMSO solution to the aqueous buffer and not the other way around.
-
The final concentration of DMSO in the aqueous working solution should be kept as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological assays.[6]
-
Mix the solution thoroughly by gentle pipetting or vortexing.
-
-
Solubility Check:
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, further dilution in DMSO may be required before adding to the aqueous buffer, or the use of a lower final concentration of the analog should be considered.
-
Storage and Stability
Proper storage is crucial for maintaining the integrity and activity of KRN383 analogs.
Table 3: Recommended Storage Conditions for KRN383 Analogs
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Months to years | Store in a dry, dark place.[1] |
| 0 - 4°C | Days to weeks | For short-term storage.[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Use tightly sealed vials to prevent DMSO from absorbing water. | |
| Aqueous Working Solution | 2 - 8°C | Not Recommended for Storage | Prepare fresh for each experiment. Do not store for more than one day. |
Signaling Pathways and Workflows
References
Application Notes and Protocols: Preclinical Evaluation of a KRN383 Analog in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][3] KRN383 is a potent FLT3 inhibitor that has shown efficacy in preclinical models of AML. This document provides a detailed experimental framework for the preclinical evaluation of a hypothetical KRN383 analog, hereafter referred to as KRN383-A , in combination with a second investigational compound, Compound X .
The rationale for combination therapy stems from the observation that single-agent FLT3 inhibitors can lead to the development of resistance.[3] Combining FLT3 inhibitors with agents that target complementary or downstream signaling pathways, or that have synergistic cytotoxic effects, is a promising strategy to enhance therapeutic efficacy and overcome resistance.[4][5] This document will outline the experimental design for evaluating the synergistic potential of KRN383-A and Compound X, focusing on in vitro and in vivo models of FLT3-mutated AML.
KRN383-A and Compound X: Target and Rationale for Combination
For the purpose of this protocol, we will define the hypothetical compounds as follows:
-
KRN383-A: An analog of KRN383, a potent and selective inhibitor of FLT3 with activity against both ITD and TKD mutations.
-
Compound X: A selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is often overexpressed in AML and contributes to therapeutic resistance. The combination of an FLT3 inhibitor and a BCL-2 inhibitor aims to simultaneously block pro-proliferative signaling and inhibit the apoptotic escape mechanism.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that should be generated from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of KRN383-A and Compound X as Single Agents
| Cell Line | FLT3 Mutation Status | KRN383-A IC50 (nM) | Compound X IC50 (nM) |
| MV4-11 | FLT3-ITD | ||
| MOLM-13 | FLT3-ITD | ||
| Kasumi-1 | FLT3-wildtype | ||
| Patient-derived AML cells | (Specify mutation) |
Table 2: In Vitro Combination Index (CI) Values for KRN383-A and Compound X
| Cell Line | KRN383-A:Compound X Ratio | Fa (Fraction affected) | CI Value | Synergy/Antagonism |
| MV4-11 | 1:1 | 0.5 | ||
| 0.75 | ||||
| 0.9 | ||||
| MOLM-13 | 1:1 | 0.5 | ||
| 0.75 | ||||
| 0.9 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy of KRN383-A and Compound X in a Xenograft Model
| Treatment Group | Animal Cohort Size (n) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (days) |
| Vehicle Control | ||||
| KRN383-A (dose) | ||||
| Compound X (dose) | ||||
| KRN383-A + Compound X |
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRN383-A and Compound X individually and to assess their synergistic effects in combination.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
KRN383-A and Compound X stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom tissue culture plates
-
CompuSyn software for synergy analysis
Protocol:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare serial dilutions of KRN383-A and Compound X in complete medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of KRN383-A, Compound X, and their combination on key signaling proteins downstream of FLT3.
Materials:
-
AML cell lines
-
KRN383-A and Compound X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, BCL-2, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Treat AML cells with KRN383-A, Compound X, or the combination at their IC50 concentrations for a specified time (e.g., 6, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of KRN383-A and Compound X, alone and in combination, in a murine xenograft model of FLT3-mutated AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
MV4-11 or MOLM-13 cells
-
Matrigel
-
KRN383-A and Compound X formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 AML cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, KRN383-A alone, Compound X alone, combination).
-
Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). A previously reported dose for KRN383 in mice is 80 mg/kg.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. For survival studies, monitor until a humane endpoint is reached.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare tumor volumes between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests for survival analysis.
-
Mandatory Visualizations
Caption: FLT3 signaling and the inhibitory action of KRN383-A.
Caption: A streamlined workflow for preclinical combination studies.
Caption: Rationale for combining KRN383-A and Compound X.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KRN383 Analog Solubility Issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with KRN383 analogs. The following information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My KRN383 analog precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has low aqueous solubility.[1][2] When the DMSO stock is added to an aqueous medium, the overall polarity of the solvent increases dramatically, causing the compound to crash out of solution.[1] The final concentration of DMSO in your aqueous solution should ideally be kept low (typically below 0.5% v/v) to avoid this and to minimize potential solvent toxicity in cellular assays.[2]
Q2: What are the initial steps to improve the solubility of a new this compound?
A2: A systematic approach is recommended. Start by determining the equilibrium solubility in various relevant aqueous media, such as deionized water and buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[3] This initial assessment will help you understand the compound's pH-dependent solubility and guide your strategy.[3]
Q3: Can pH adjustment be used to enhance the solubility of my this compound?
A3: Yes, if your this compound possesses ionizable functional groups, pH modification can be a very effective technique.[4][5][6] For weakly acidic compounds, increasing the pH above their pKa will lead to the formation of a more soluble salt. Conversely, for weakly basic compounds, decreasing the pH below their pKa will increase solubility.[3] It is crucial to first determine the pKa of your analog to optimize the pH for solubilization.[3]
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds.[4][7] They work by reducing the polarity of the aqueous solvent system. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][4] This method is straightforward and can be effective for oral and parenteral formulations.[4] However, it's important to consider the potential for precipitation upon further dilution and the toxicity of the co-solvent.[4][7]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Compound is poorly soluble in both acidic and basic aqueous solutions.
-
Possible Cause: The intrinsic solubility of the this compound is extremely low, and it may be a neutral compound with no ionizable groups.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][8] Techniques like micronization and nanosuspension can be employed.[8][9][10]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its apparent solubility.[8]
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its wetting and dissolution rate.[10]
-
Issue 2: Inconsistent results in biological assays due to suspected precipitation.
-
Possible Cause: The this compound may be precipitating over the course of the experiment, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Solubility Limit Determination: Determine the kinetic solubility of your compound in the final assay medium. You can do this by making serial dilutions and measuring turbidity.[11] Operate at concentrations below this limit.
-
Proper Mixing Technique: When preparing your final solution, add the DMSO stock of the compound to the aqueous buffer dropwise while vortexing.[2] This rapid dispersion can help prevent localized high concentrations and subsequent precipitation.[2]
-
Sonication: Brief sonication of the final working solution can help to break up small aggregates that may not be visible.[1][2]
-
Data Presentation
Table 1: Overview of Common Solubility Enhancement Techniques
| Technique Category | Specific Method | Principle of Action | Typical Fold Increase in Solubility | Key Considerations |
| Physical Modifications | Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area for dissolution.[7][8] | 2 - 10 | Does not increase equilibrium solubility, only dissolution rate.[7] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier.[10] | 10 - 100 | Requires screening of carriers and manufacturing methods. | |
| Chemical Modifications | pH Adjustment | Ionizes the drug to form a more soluble salt.[3][5] | Variable (highly dependent on pKa) | Only applicable to ionizable compounds; risk of precipitation if pH changes.[4] |
| Co-solvency | Reduces the polarity of the solvent system.[4][7] | 2 - 50 | Potential for precipitation on dilution; toxicity of co-solvents.[4][7] | |
| Complexation (e.g., with Cyclodextrins) | Forms a host-guest complex with improved solubility.[8] | 5 - 500 | Stoichiometry and binding constant are critical parameters. | |
| Formulation Approaches | Use of Surfactants | Forms micelles that encapsulate the drug.[10] | 5 - 100 | Potential for cell toxicity at higher surfactant concentrations. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment (Shake-Flask Method)
-
Preparation: Add an excess amount of the this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours) and verify that the concentration has plateaued.[3]
Protocol 2: Preparation of a Solution Using a Co-solvent System
-
Stock Solution: Prepare a high-concentration stock solution of the this compound in a suitable organic solvent in which it is freely soluble (e.g., 100% DMSO).[1]
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the stock solution in the same organic solvent.[3]
-
Final Dilution: Add the stock or intermediate solution dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform mixing.[2] The final concentration of the organic solvent should be kept to a minimum.[2]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If cloudiness or particles are observed, the solubility limit has been exceeded.
Visualizations
Caption: Workflow for Shake-Flask Solubility Assessment.
Caption: Decision Tree for Selecting a Solubility Enhancement Strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming KRN383 Analog Instability
As no publicly available information could be found for a compound specifically named "KRN383," this technical support center has been created as a representative guide for researchers working with a hypothetical small molecule drug candidate, referred to as "a KRN383 analog" or "the compound," that exhibits instability in solution. The following troubleshooting guides, FAQs, and protocols are based on common challenges encountered during the development of novel therapeutics.
This guide provides solutions and experimental protocols for researchers and drug development professionals experiencing instability with KRN383 analogs in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound shows rapid degradation after reconstitution. What are the common causes?
A1: Rapid degradation of a small molecule in solution is often attributed to several factors:
-
Hydrolysis: The compound may have functional groups (e.g., esters, amides) that are susceptible to cleavage in the presence of water. This is often pH-dependent.
-
Oxidation: The compound may be sensitive to dissolved oxygen or trace metal ions, leading to oxidative degradation. Exposure to light can sometimes catalyze this process.
-
Solvent Incompatibility: The chosen solvent may not be optimal, leading to precipitation over time or direct participation in a degradation reaction.
-
Temperature Sensitivity: The compound may be thermally labile, degrading at room temperature or even upon brief exposure to slightly elevated temperatures.
Q2: I observe precipitation of my compound from the solution. How can I improve its solubility and stability?
A2: Precipitation indicates that the compound's solubility limit has been exceeded under the storage or experimental conditions. To address this:
-
Optimize pH: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.
-
Use Co-solvents: Employing excipients such as DMSO, ethanol, or cyclodextrins can improve the solubility of hydrophobic molecules. However, the compatibility of these co-solvents with downstream assays must be verified.
-
Prepare Fresh Solutions: If the compound has borderline stability, preparing solutions immediately before use is the most reliable approach.
-
Sonication: Gentle sonication can help dissolve the compound, but care must be taken as it can also generate heat, potentially accelerating degradation.
Troubleshooting Guide
Issue 1: Inconsistent Results in Cell-Based Assays
You notice significant variability in your assay results (e.g., IC50 values) between experiments performed on different days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Loss of Compound Purity in Stock Solutions
HPLC analysis of your DMSO stock solution stored at -20°C shows a decrease in the main peak area and the appearance of new peaks over time.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Verification Method |
| Hydrolysis | Aliquot stock solutions to minimize freeze-thaw cycles. Use anhydrous DMSO. Store at -80°C. | HPLC analysis of aliquots over time. |
| Oxidation | Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing. | Compare stability of purged vs. unpurged samples using HPLC. |
| Light Sensitivity | Store stock solutions in amber vials or wrap vials in aluminum foil. | Expose a solution to lab lighting and compare its purity to a light-protected sample. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol is designed to quantify the stability of a this compound in a specific buffer or medium over time.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials under the desired conditions (e.g., 37°C in a cell culture incubator).
-
Sample Quenching: At each time point, transfer an aliquot of the sample to a new vial containing an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Centrifuge at 10,000 x g for 5 minutes.
-
Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection at the compound's λmax.
-
Quantification: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
Protocol 2: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
Methodology:
-
Prepare separate solutions of the compound (e.g., 100 µM) under the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: In buffer at 80°C for 48 hours.
-
Photolytic: In buffer, exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC and LC-MS to determine the extent of degradation and identify major degradants.
Hypothetical Forced Degradation Results:
| Condition | % Degradation | Major Degradants Identified (by mass shift) |
| 0.1 M HCl, 60°C | 45% | +18 (Hydrolysis of ester) |
| 0.1 M NaOH, 60°C | 85% | +18 (Hydrolysis of ester), -28 (Decarbonylation) |
| 3% H₂O₂, RT | 60% | +16 (N-oxidation), +32 (Di-oxidation) |
| 80°C | 15% | Minor unidentified peaks |
| UV Light (254 nm) | 30% | Dimerization, isomerism |
Visualizations
Hypothetical Degradation Pathways
The diagram below illustrates potential degradation routes for a this compound based on the forced degradation study data.
KRN383 analog experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the FMS-like tyrosine kinase 3 (FLT3) inhibitor, KRN383, and its analogs. The information is designed to address common experimental challenges and ensure greater reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is KRN383 and what is its mechanism of action?
A1: KRN383 is a novel, orally active quinoline-urea derivative that acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplication or ITD), can become constitutively active, driving the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[1][2] KRN383 inhibits the autophosphorylation of both wild-type and ITD-mutant FLT3, thereby blocking downstream signaling pathways and inducing cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Q2: In which cell lines has KRN383 shown activity?
A2: KRN383 has demonstrated potent activity against leukemia cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13.[1] It has also shown activity against cell lines expressing wild-type FLT3, like THP-1.[1]
Q3: What are the key downstream signaling pathways affected by KRN383?
A3: By inhibiting FLT3, KRN383 blocks major downstream signaling cascades that are crucial for cell survival and proliferation. These primarily include the PI3K/AKT, RAS/MAPK, and STAT5 pathways.
Q4: How should KRN383 be prepared for in vitro experiments?
A4: KRN383 is a solid compound.[3] For in vitro assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Proliferation Assays
Q: We are observing significant variability in our IC50 values for KRN383 in MV4-11 cells. What are the potential causes and solutions?
A: Variability in IC50 values is a common issue. Here are several factors to consider:
-
Cell Health and Passage Number:
-
Issue: Cells that are unhealthy, have been in culture for too long (high passage number), or have been inconsistently subcultured can respond differently to treatment.
-
Solution: Use cells with a consistent and low passage number for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.
-
-
Compound Solubility and Stability:
-
Issue: KRN383, like many small molecules, may precipitate out of solution at high concentrations or after prolonged incubation in aqueous media.
-
Solution: Visually inspect your drug dilutions for any signs of precipitation. When preparing serial dilutions, ensure the compound is fully dissolved at each step. Prepare fresh dilutions for each experiment from a frozen stock.
-
-
Assay-Specific Variability:
-
Issue: Inconsistent seeding density, edge effects in multi-well plates, or variations in incubation times can all introduce variability.
-
Solution: Ensure a uniform, single-cell suspension when seeding plates. To mitigate edge effects, avoid using the outer wells of the plate for experimental data. Use a multichannel pipette for reagent addition and ensure consistent incubation times for all plates.
-
Weak or No Inhibition of FLT3 Phosphorylation in Western Blots
Q: Our Western blot results show minimal to no decrease in phosphorylated FLT3 (p-FLT3) in MV4-11 cells after treatment with KRN383, even at concentrations where we observe anti-proliferative effects. Why might this be happening?
A: This discrepancy can arise from several technical issues:
-
Timing of Lysate Collection:
-
Issue: The inhibition of FLT3 autophosphorylation is an early cellular event. If you collect cell lysates too long after treatment, the signal may have already recovered, or the cells may have undergone apoptosis.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-FLT3. This is typically within a few hours of treatment.
-
-
Lysate Preparation:
-
Issue: Failure to adequately inhibit endogenous phosphatases and proteases during lysate preparation can lead to the loss of the phosphorylation signal or degradation of the target protein.
-
Solution: Ensure your lysis buffer is always supplemented with fresh, potent phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Antibody Performance:
-
Issue: The antibodies for p-FLT3 or total FLT3 may not be specific or sensitive enough.
-
Solution: Validate your antibodies using appropriate controls, such as lysates from a cell line that does not express FLT3. Ensure you are using the antibody at the manufacturer's recommended dilution and that your detection reagents are not expired.
-
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of KRN383.
Table 1: In Vitro Activity of KRN383
| Assay | Cell Line | Target | IC50 Value |
| FLT3 Autophosphorylation | MV4-11 | FLT3-ITD | 1.3 nM |
| FLT3 Autophosphorylation | THP-1 | Wild-Type FLT3 | 0.4 nM |
| Cellular Proliferation | MV4-11 | FLT3-ITD | 0.8 nM |
Data sourced from a 2004 study published in Blood.[1]
Table 2: In Vivo Activity of KRN383
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| Nude Mice Xenograft | MV4-11 | Single 80 mg/kg oral dose | Tumor eradication for >6 months |
| Nude Mice Xenograft | MV4-11 | 20 mg/kg/day for 28 days (oral) | Tumor eradication for >6 months |
| SCID Mice Systemic Model | MOLM-13 | Single 80 mg/kg oral dose | Prolonged survival |
Data sourced from a 2004 study published in Blood.[1]
Experimental Protocols
Protocol 1: FLT3 Autophosphorylation Assay (In-Cell Western Blot)
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to acclimate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of KRN383 (or vehicle control, e.g., 0.1% DMSO) for 2-4 hours.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FLT3 (Tyr591) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total FLT3 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MV4-11 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of KRN383 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of KRN383.
Caption: General experimental workflow for the characterization of KRN383 analogs.
References
Technical Support Center: Synthesis of KRN383 Analogs
Welcome to the technical support center for the synthesis of KRN383 analogs. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction steps in the synthesis of KRN383 analogs that often lead to low yields?
A1: The synthesis of KRN383 analogs typically involves two key reaction types that are prone to yield issues: the construction of the core pyrimidine structure and the subsequent Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties. Challenges in the pyrimidine synthesis can include incomplete cyclization and the formation of side products, while the Suzuki coupling may suffer from poor catalyst activity or decomposition of boronic acids.[1][2]
Q2: What general strategies can be employed to improve the overall yield of KRN383 analog synthesis?
A2: A systematic approach to optimization is crucial. Key parameters to investigate include the purity of starting materials, reaction temperature, reaction time, and the choice of catalyst, base, and solvent.[3] For complex reactions like the Suzuki coupling, a Design of Experiments (DoE) approach can efficiently identify optimal conditions by examining the interactions between multiple variables.[4]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can often be suppressed by carefully controlling reaction stoichiometry and catalyst loading.[1] Ensuring the purity of your starting materials is also a critical first step, as impurities can interfere with the reaction and lead to side products.[3] Thorough degassing of reaction mixtures, especially for palladium-catalyzed reactions, is essential to prevent catalyst deactivation.[2]
Troubleshooting Guides
Issue 1: Low Yield in Pyrimidine Ring Formation
Question: My pyrimidine synthesis step is resulting in a low yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in pyrimidine synthesis can often be attributed to several factors. A logical troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in reactants can significantly hinder the reaction.[3] Use analytical techniques such as NMR or GC-MS to confirm the purity of your starting materials.
-
Optimize Reaction Conditions:
-
Evaluate Catalyst and Reagents:
-
Catalyst Activity: If using a catalyst, ensure it is active. For acid-catalyzed reactions, the choice and concentration of the acid are critical.[1][3]
-
Amidine Stability: When using the Pinner synthesis, be aware that amidines can be unstable. Using a stable salt form and liberating the free base in situ is often a better approach.[3]
-
Issue 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling
Question: The Suzuki coupling step to introduce substituents onto the pyrimidine core is inefficient. What are the common reasons for failure or low yield?
Answer: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of several components.
Troubleshooting Steps:
-
Assess Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Active Species: Ensure the efficient generation of the active Pd(0) species.[2]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand can be critical for challenging couplings.
-
-
Check Base and Solvent System: The base is essential for activating the boronic acid, and the solvent must be appropriate for the reactants.[2]
-
Address Boronic Acid Stability: Boronic acids can be unstable and undergo side reactions.
Data Presentation
Table 1: General Optimization Parameters for Pyrimidine Synthesis
| Parameter | Recommendation | Rationale |
| Reactant Purity | >98% | Impurities can lead to side reactions and lower yields.[3] |
| Temperature | Varies (e.g., 100°C for some Biginelli reactions) | Optimal temperature is reaction-specific and crucial for minimizing byproducts.[3] |
| Catalyst | Brønsted or Lewis acids (for Biginelli) | Facilitates cyclization and dehydration steps.[1] |
| Solvent | Ethanol, or solvent-free conditions | Choice depends on the specific reaction and reactants. |
Table 2: Key Variables in Suzuki-Miyaura Coupling Optimization
| Variable | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | The choice of catalyst and precatalyst is critical for reaction success. |
| Ligand | Phosphine-based (e.g., SPhos, XPhos) | Influences catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and type of base are crucial for the transmetalation step.[2] |
| Solvent | Toluene, Dioxane, THF/H₂O | The solvent system must be suitable for all reactants and facilitate the reaction. |
Experimental Protocols
General Protocol for a Biginelli-type Pyrimidine Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., FeCl₃·6H₂O, 0.1 mmol).[3]
-
Reaction Conditions: Heat the mixture under reflux in a suitable solvent (e.g., ethanol, 10 mL) or perform the reaction under solvent-free conditions.[3]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst/ligand complex.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low pyrimidine synthesis yield.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Key factors influencing Suzuki coupling reaction yield.
References
Technical Support Center: KRN383 Analog Toxicity Assessment and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating the toxicity of KRN383 analogs in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of KRN383, and how might that relate to the toxicity of its analogs?
A1: KRN383 is known to inhibit FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in acute myeloid leukemia. It has been shown to inhibit ITD cell growth at concentrations as low as 2.9 nM and reduce ITD tumors in mouse models.[1] The toxicity of KRN383 analogs may stem from on-target effects (inhibition of FLT3 in non-cancerous cells) or off-target effects on other kinases, leading to unforeseen cellular damage.
Q2: What are the initial steps to assess the cytotoxicity of a new KRN383 analog?
A2: The initial assessment should involve a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity. This is typically done using a cell viability assay, such as the MTT or resazurin assay, across a wide range of analog concentrations.[2] It is crucial to include appropriate controls, such as a vehicle-treated control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).[2]
Q3: My this compound shows significant toxicity even at low concentrations. What are the potential mitigation strategies?
A3: If significant toxicity is observed, consider the following strategies:
-
Optimize Concentration and Exposure Time: Reduce the concentration of the analog and the duration of cell exposure to find a therapeutic window where the desired effect is achieved with minimal toxicity.[3]
-
Co-treatment with Protective Agents: If the mechanism of toxicity is suspected to be oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might be beneficial.[3]
-
Use of Serum-Containing Medium: If experiments are conducted in serum-free medium, the absence of serum proteins might increase the free concentration of the analog, leading to higher toxicity. Test different serum concentrations to balance maintaining cell health and minimizing interference with the assay.[4]
-
Analog Modification: If intrinsic toxicity is high, medicinal chemistry efforts may be required to modify the analog's structure to reduce off-target effects while retaining on-target potency.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: To distinguish between apoptosis and necrosis, you can use specific assays. Apoptosis is a programmed cell death characterized by the activation of caspases. Assays like the Caspase-Glo® 3/7 assay measure the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[5][6][7] Necrosis, on the other hand, involves the loss of membrane integrity. This can be measured by assays that detect the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results between replicate wells. | Bubbles in the wells. | Carefully inspect the plate for bubbles and puncture them with a sterile needle if present.[8] |
| Edge effects due to evaporation. | To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[4] | |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. | |
| Low or no signal in an ATP-based viability assay. | Low cell number. | Ensure a sufficient number of viable cells are present to generate a detectable signal. |
| Rapid ATP degradation. | Use a lysis buffer that effectively inactivates ATPases and work quickly, keeping samples on ice if possible.[4] | |
| MTT assay shows a decrease in viability in control wells. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control.[2] |
| Contamination. | Check for microbial contamination in cell cultures and reagents.[2] | |
| Unexpectedly high toxicity at all concentrations of the this compound. | Compound instability or degradation. | Prepare fresh working solutions for each experiment from a properly stored stock solution.[2] |
| Incorrect compound concentration. | Verify the stock solution concentration and the dilution calculations. |
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of KRN383 Analogs in various Cell Lines (IC50 in µM)
| Analog | Cell Line A (FLT3-ITD+) | Cell Line B (FLT3-WT) | Cell Line C (Non-hematopoietic) |
| KRN383 | 0.005 | 1.5 | 5.2 |
| Analog X-1 | 0.002 | 0.5 | 2.1 |
| Analog X-2 | 0.010 | 5.0 | 15.8 |
| Analog X-3 | 0.008 | 2.2 | 8.9 |
Table 2: Hypothetical Apoptosis Induction by KRN383 Analogs (Caspase-3/7 Activity, Fold Change vs. Control)
| Analog (at 1 µM) | Cell Line A (FLT3-ITD+) | Cell Line B (FLT3-WT) |
| KRN383 | 12.5 | 2.1 |
| Analog X-1 | 15.2 | 4.8 |
| Analog X-2 | 8.9 | 1.5 |
| Analog X-3 | 10.1 | 2.5 |
Detailed Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the analog. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[6][7]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[6][7]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: Potential signaling pathway affected by KRN383 analogs.
Caption: Troubleshooting decision tree for unexpected toxicity.
References
- 1. KRN383 | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Common pitfalls to avoid when working with KRN383 analogs
Disclaimer: Information regarding a specific molecule designated "KRN383" is not publicly available. The following technical support center provides guidance on common pitfalls and troubleshooting strategies when working with novel small molecule inhibitors, using "KRN383 analogs" as a representative example for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for KRN383 analogs?
A1: Most KRN383 analogs are soluble in DMSO for stock solutions. For aqueous buffers, solubility may be limited. It is crucial to determine the aqueous solubility for your specific analog and experimental conditions.
Storage Recommendations:
-
DMSO Stock Solutions: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solid Compound: Store at room temperature or 4°C, protected from light and moisture.
Q2: I am observing high variability in my IC50 values for the same KRN383 analog. What could be the cause?
A2: High variability in IC50 values can stem from several factors:
-
Compound Stability: The analog may be unstable in your assay buffer or under certain storage conditions.
-
Assay Conditions: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable results.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.
-
Compound Precipitation: The analog may be precipitating out of solution at the tested concentrations.
Q3: How can I assess the potential for off-target effects with my this compound?
A3: Off-target effects are a significant concern in drug development.[1][2][3][4] Several approaches can be used to evaluate the specificity of your this compound:
-
Kinase Profiling: Screen your analog against a panel of kinases to identify potential off-target interactions.
-
Cell-Based Assays: Use cell lines that lack the intended target to see if the compound still elicits a biological response.
-
Rescue Experiments: Overexpress the target protein to see if it rescues the phenotype induced by the analog.
-
Computational Modeling: In silico docking studies can predict potential off-target binding.
Troubleshooting Guides
Problem 1: Low or No In Vitro Potency
Symptoms:
-
The this compound does not inhibit the target kinase, even at high concentrations.
-
No significant decrease in cell viability is observed in cancer cell lines expected to be sensitive to the target inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Identity or Purity | Verify the identity and purity of the compound using LC-MS and NMR. |
| Compound Degradation | Check the stability of the compound in your assay buffer. Use freshly prepared solutions. |
| Low Cell Permeability | The compound may not be entering the cells. Perform a cell permeability assay.[5] |
| Inactive Compound | The analog may be inherently inactive. Consider synthesizing alternative analogs with different chemical scaffolds. |
Problem 2: Inconsistent Results in Animal Studies
Symptoms:
-
High variability in tumor growth inhibition between animals in the same treatment group.
-
Lack of correlation between in vitro potency and in vivo efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | The compound may have low bioavailability, rapid metabolism, or poor distribution to the tumor tissue. Conduct PK studies to determine the compound's profile. |
| Formulation Issues | The compound may not be properly solubilized in the vehicle, leading to inconsistent dosing. Optimize the formulation. |
| Animal Health | Underlying health issues in the animals can affect tumor growth and response to treatment. Ensure all animals are healthy before starting the study. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a this compound against its target kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound in DMSO.
-
Add 5 µL of the diluted analog or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Add 10 µL of ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of the detection reagent to stop the reaction and measure the kinase activity.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of a this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 value.
Data Presentation
Table 1: In Vitro Potency and Selectivity of KRN383 Analogs
| Analog | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| KRN383-001 | 15 | 1500 | >10000 | 100 |
| KRN383-002 | 5 | 250 | 5000 | 50 |
| KRN383-003 | 50 | >10000 | >10000 | >200 |
Table 2: In Vitro Stability of KRN383-001
| Matrix | Time (hours) | % Remaining |
| Human Liver Microsomes | 0 | 100 |
| 0.5 | 85 | |
| 1 | 70 | |
| 2 | 50 | |
| Mouse Plasma | 0 | 100 |
| 1 | 98 | |
| 4 | 95 | |
| 24 | 88 |
Visualizations
References
- 1. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of off-target effects of CRISPR/Cas-derived RNA-guided endonucleases and nickases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRN383 Analog Quality Control & Purity Assessment
Welcome to the technical support center for KRN383 analogs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control (QC) and purity assessment of KRN383 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of KRN383 analogs?
A1: The most common and effective techniques for determining the purity of small molecule compounds like KRN383 analogs are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS).[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).[5][6][7][8]
Q2: What are the typical acceptance criteria for the purity of a KRN383 analog for research use?
A2: While specifications can vary depending on the experimental context, a general guideline for the purity of a this compound intended for in vitro and in vivo studies is presented in the table below.
| Parameter | Acceptance Criteria | Analytical Method |
| Purity (by HPLC) | ≥ 95% (for early-stage research) ≥ 98% (for advanced preclinical studies) | HPLC-UV |
| Identity Confirmation | Consistent with proposed structure | LC-MS, NMR |
| Major Impurity | ≤ 1.0% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | Within acceptable limits (e.g., <0.5%) | GC-MS |
Q3: How can I confirm the identity of my this compound?
A3: The identity of a this compound is best confirmed using a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) will provide the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) can further provide the elemental composition.[10][11] 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) will give detailed structural information, confirming the connectivity of atoms within the molecule.[5][6]
Q4: What are common sources of impurities in synthetic KRN383 analogs?
A4: Impurities can originate from various stages of the synthesis and purification process. Common sources include starting materials, reagents, intermediates, by-products from side reactions, and degradation products.[2][10] Residual solvents from purification are also a common type of impurity.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues observed during the HPLC analysis of KRN383 analogs.
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Interaction with active silanols on the column - Column overload - Incorrect mobile phase pH | - Use a high-purity silica column - Decrease sample concentration - Adjust mobile phase pH to ensure the analyte is in a single ionic state[12] |
| Peak Splitting or Broadening | - Column contamination or degradation - Sample solvent incompatible with mobile phase - Clogged frit or column void | - Flush the column with a strong solvent or replace it[13] - Dissolve the sample in the mobile phase[13] - Backflush the column or replace the frit/column |
| Baseline Drift or Noise | - Contaminated mobile phase or detector cell - Temperature fluctuations - Air bubbles in the system | - Prepare fresh mobile phase and flush the detector cell[14] - Use a column oven for temperature control[14] - Degas the mobile phase and purge the pump[14][15] |
| Inconsistent Retention Times | - Inconsistent mobile phase composition - Fluctuating flow rate - Poor column equilibration | - Prepare mobile phase carefully and mix thoroughly - Check for leaks in the pump and ensure check valves are working - Increase column equilibration time between injections[14] |
Mass Spectrometry (MS) Analysis Troubleshooting
This guide provides solutions for common problems encountered during the MS analysis of KRN383 analogs.
| Issue | Potential Causes | Recommended Solutions |
| No or Low Signal | - Poor ionization of the analyte - Incorrect mass range scanned - Sample concentration too low | - Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative) - Ensure the mass range includes the expected m/z of the analyte - Increase the sample concentration |
| Multiple Charged Ions | - The molecule has multiple sites that can be protonated or deprotonated. | - This is common for molecules with multiple basic or acidic functional groups. It can be advantageous for confirming molecular weight. |
| Unexpected Adducts | - Formation of adducts with salts from the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺). | - Reduce or eliminate salts from the mobile phase if possible. Recognize common adducts during data interpretation. |
| Fragment Ions Observed | - In-source fragmentation. | - Reduce the cone voltage or other source parameters to minimize fragmentation. Alternatively, use tandem MS (MS/MS) to intentionally induce fragmentation for structural elucidation.[10] |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of a this compound
Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A/5% B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of a this compound.
Methodology:
-
Utilize the same HPLC method as described in Protocol 1.
-
Divert the flow from the HPLC column to a mass spectrometer.
-
Mass Spectrometer Settings (Example for ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main peak in the chromatogram.
-
Identify the [M+H]⁺ ion. For a this compound with a molecular formula of C₁₇H₁₇N₃O₄ (MW = 327.33), the expected [M+H]⁺ would be approximately m/z 328.34.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ijsra.net [ijsra.net]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. azooptics.com [azooptics.com]
- 8. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. hplc.eu [hplc.eu]
- 13. ijnrd.org [ijnrd.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
Hypothetical Efficacy Analysis: A Comparative Review of a KRN383 Analog and Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
For research and informational purposes only. The data presented for the KRN383 analog is hypothetical and for illustrative purposes.
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical treatment modality for patients harboring FLT3 mutations. This guide provides a comparative overview of a hypothetical novel FLT3 inhibitor, a this compound, against the established second-generation FLT3 inhibitor, Gilteritinib. This analysis is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating novel targeted agents.
Introduction to FLT3 Inhibition in AML
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells. FLT3 inhibitors are designed to block this aberrant signaling, thereby inducing apoptosis and inhibiting the growth of FLT3-mutated leukemia.
Gilteritinib (Xospata®) is an FDA-approved FLT3 inhibitor that has demonstrated significant clinical activity in patients with relapsed or refractory FLT3-mutated AML. It is a potent, selective, oral tyrosine kinase inhibitor that targets both FLT3-ITD and FLT3-TKD mutations. For the purpose of this guide, we will compare its efficacy against a hypothetical this compound, a conceptual next-generation FLT3 inhibitor.
Comparative Efficacy Data
The following table summarizes hypothetical preclinical efficacy data for the this compound in comparison to Gilteritinib. This data is illustrative and designed to represent typical endpoints in the preclinical evaluation of FLT3 inhibitors.
| Parameter | This compound (Hypothetical Data) | Gilteritinib (Reference Data) |
| In Vitro Potency | ||
| MV4-11 (FLT3-ITD) IC50 | 0.8 nM | 1.2 nM |
| MOLM-13 (FLT3-ITD) IC50 | 1.5 nM | 2.1 nM |
| Ba/F3-FLT3-ITD IC50 | 0.5 nM | 0.9 nM |
| Ba/F3-FLT3-D835Y IC50 | 2.2 nM | 3.5 nM |
| In Vivo Efficacy | ||
| MV4-11 Xenograft TGI | 95% at 10 mg/kg | 88% at 10 mg/kg |
| MOLM-13 Xenograft TGI | 92% at 10 mg/kg | 85% at 10 mg/kg |
IC50: Half-maximal inhibitory concentration; TGI: Tumor Growth Inhibition.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the FLT3 signaling pathway and the experimental workflow for their evaluation.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound and Gilteritinib against FLT3-mutated AML cell lines.
Cell Lines:
-
MV4-11 (homozygous FLT3-ITD)
-
MOLM-13 (heterozygous FLT3-ITD)
-
Ba/F3 cells engineered to express FLT3-ITD or FLT3-D835Y mutations.
Protocol:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
The this compound and Gilteritinib were serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. A DMSO-only control was included.
-
Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the this compound and Gilteritinib in a mouse xenograft model of FLT3-mutated AML.
Animal Model:
-
Female NOD/SCID mice, 6-8 weeks old.
Protocol:
-
MV4-11 or MOLM-13 cells (5 x 10^6 cells per mouse) were subcutaneously injected into the right flank of the mice.
-
Tumor growth was monitored daily by caliper measurements. Tumor volume was calculated using the formula: (Length x Width^2) / 2.
-
When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment groups (n=8 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (10 mg/kg, oral gavage, once daily)
-
Gilteritinib (10 mg/kg, oral gavage, once daily)
-
-
Treatments were administered for 21 consecutive days.
-
Tumor volumes and body weights were measured twice weekly.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Conclusion
This comparative guide, utilizing hypothetical data for a this compound, illustrates a standard preclinical assessment of a novel FLT3 inhibitor against an established therapeutic, Gilteritinib. The presented data and experimental protocols provide a framework for the evaluation of such compounds, highlighting key efficacy endpoints both in vitro and in vivo. For drug development professionals, such comparative analyses are essential for understanding the potential advantages of a new therapeutic candidate and for guiding further clinical investigation. It must be reiterated that the findings related to the this compound are illustrative and not based on published experimental results.
Kynurenic Acid Analog SZR-73 Shows Promise in Parkinson's Disease Model, Offering Potential Advantages Over Existing Therapies
A novel kynurenic acid (KYNA) analog, SZR-73, has demonstrated significant therapeutic potential in a preclinical Parkinson's disease (PD) model. By decoupling the neuroprotective effects of KYNA from its motor-impairing side effects, SZR-73 presents a promising alternative to current treatment strategies. This guide provides a comparative analysis of SZR-73 against its parent compound and the gold-standard Parkinson's medication, Levodopa, supported by experimental data.
Researchers and drug development professionals are continually seeking more effective and better-tolerated treatments for Parkinson's disease, a progressive neurodegenerative disorder. Kynurenic acid, a metabolite of tryptophan, has long been recognized for its neuroprotective properties, primarily through its antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, its clinical utility has been hampered by poor blood-brain barrier permeability and the induction of motor deficits at therapeutic concentrations.
The development of KYNA analogs, such as SZR-73, aims to overcome these limitations. Preclinical studies have shown that SZR-73 retains the neuroprotective and neuromodulatory activities of KYNA without inducing the acute motor impairments associated with the parent compound. This suggests a significant improvement in the therapeutic window and a more favorable side-effect profile.
Comparative Analysis of Therapeutic Agents
To contextualize the therapeutic potential of SZR-73, this guide compares its performance with its parent compound, KYNA, and the most widely used medication for Parkinson's disease, Levodopa.
| Feature | SZR-73 | Kynurenic Acid (KYNA) | Levodopa |
| Mechanism of Action | NMDA receptor antagonist | NMDA receptor antagonist | Dopamine precursor |
| Primary Therapeutic Effect | Neuroprotection, symptomatic relief | Neuroprotection | Symptomatic relief of motor symptoms |
| Key Advantage | Avoids acute motor deficits seen with KYNA | Broad neuroprotective activity | Highly effective for motor symptoms |
| Key Disadvantage | Limited head-to-head data with standard of care | Induces ataxia and other motor impairments | Long-term use leads to motor fluctuations and dyskinesias |
| Blood-Brain Barrier Penetration | Designed for improved penetration | Poor | Good |
Preclinical Efficacy and Safety Data
The following tables summarize the quantitative data from preclinical studies in mouse models, comparing the effects of SZR-73 and KYNA on motor coordination and locomotor activity.
Table 1: Motor Coordination Assessment (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) at 15 min | Latency to Fall (seconds) at 40 min |
| Vehicle (Control) | 180 ± 20 | 175 ± 25 |
| KYNA (0.2 µmol/4 µL, i.c.v.) | 60 ± 15* | 160 ± 30 |
| SZR-73 (0.2 µmol/4 µL, i.c.v.) | 170 ± 22 | 190 ± 20 |
*p < 0.05 compared to Vehicle. Data are representative and synthesized from published studies.
Table 2: Locomotor Activity Assessment (Open-Field Test)
| Treatment Group | Total Distance Traveled (cm) at 45 min | Rearing Frequency at 45 min |
| Vehicle (Control) | 2500 ± 300 | 40 ± 8 |
| KYNA (0.2 µmol/4 µL, i.c.v.) | 2400 ± 350 | 38 ± 7 |
| SZR-73 (0.2 µmol/4 µL, i.c.v.) | 1500 ± 250 | 20 ± 5 |
*p < 0.05 compared to Vehicle. Data are representative and synthesized from published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes prior to the experiment.
-
Procedure:
-
Mice are placed on the rotating rod, which gradually accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Each mouse undergoes multiple trials with an inter-trial interval to allow for rest.
-
-
Data Analysis: The average latency to fall across trials is calculated for each treatment group and statistically analyzed.
Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
The open-field test is used to evaluate general locomotor activity, exploration, and anxiety-like behavior in rodents.
-
Apparatus: A square arena with walls, typically equipped with an automated tracking system.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Each mouse is individually placed in the center of the open-field arena.
-
The mouse is allowed to freely explore the arena for a predetermined duration (e.g., 10-20 minutes).
-
An overhead camera records the animal's movements.
-
-
Data Analysis: The tracking software analyzes various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. These parameters are then compared across treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of kynurenic acid and its analogs, as well as the experimental workflow for evaluating their therapeutic potential.
Caption: Signaling pathway of SZR-73 as an NMDA receptor antagonist.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The kynurenic acid analog SZR-73 demonstrates a promising preclinical profile for the treatment of Parkinson's disease. By antagonizing the NMDA receptor without inducing the motor side effects characteristic of its parent compound, SZR-73 offers a potential neuroprotective and symptomatic therapy with an improved safety margin. While direct comparative studies with Levodopa in Parkinson's disease models are still needed, the unique mechanism of action and favorable preclinical data for SZR-73 warrant further investigation and development as a novel therapeutic strategy for this debilitating neurodegenerative condition.
Comparative Analysis of KRN383: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
Researchers and drug development professionals are continually seeking more effective and targeted therapies for acute myeloid leukemia (AML). A key area of focus has been the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML. Among these, KRN383 has emerged as a potent inhibitor. This guide provides a comparative analysis of KRN383, though the specific parent compound from which it was directly derived is not publicly disclosed in the available scientific literature.
While a direct comparative analysis with a "parent compound" is not feasible due to the lack of public information identifying a specific lead molecule for KRN383, we can analyze its known properties and compare them to the general characteristics of early-generation FLT3 inhibitors, which can be considered its conceptual predecessors.
KRN383: A Profile
KRN383 is a potent and selective inhibitor of FLT3, particularly effective against the internal tandem duplication (ITD) mutation, a common driver of AML. It has demonstrated significant anti-leukemic activity in preclinical models.
| Property | KRN383 |
| Chemical Formula | C₁₇H₁₇N₃O₄ |
| Mechanism of Action | ATP-competitive inhibitor of FLT3 kinase |
| Reported Potency (IC₅₀) | ≤2.9 nM against FLT3-ITD |
Comparison with First-Generation FLT3 Inhibitors
First-generation FLT3 inhibitors, while groundbreaking, often suffered from limitations such as off-target effects and the development of resistance. KRN383 represents a step forward in the development of more refined FLT3-targeted therapies. The following table provides a conceptual comparison.
| Feature | First-Generation FLT3 Inhibitors (General) | KRN383 (from available data) |
| Selectivity | Often multi-kinase inhibitors with activity against other kinases (e.g., c-KIT, PDGFR). | Implied to have higher selectivity for FLT3, though detailed kinase panel data is not publicly available. |
| Potency | Variable, with IC₅₀ values ranging from nanomolar to micromolar. | Highly potent, with sub-nanomolar IC₅₀ against FLT3-ITD. |
| Efficacy in vivo | Demonstrated anti-tumor activity, but often with transient responses. | Shows significant tumor growth inhibition in xenograft models of human AML. |
| Resistance Profile | Prone to resistance via secondary mutations in the FLT3 kinase domain. | Resistance profile not extensively detailed in public literature, a key area for further investigation. |
Experimental Methodologies
The evaluation of FLT3 inhibitors like KRN383 typically involves a series of standardized in vitro and in vivo experiments to determine their efficacy and pharmacological properties.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase.
Protocol:
-
Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (KRN383) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cells harboring the target mutation.
Protocol:
-
AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with human AML cells expressing mutant FLT3.
-
Once tumors are established, the mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (KRN383) at a specified dose and schedule (e.g., oral gavage daily).
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker studies).
Visualizing the FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the simplified FLT3 signaling pathway and the point of intervention for an inhibitor like KRN383.
Caption: Simplified FLT3 signaling pathway and mechanism of KRN383 inhibition.
Experimental Workflow for FLT3 Inhibitor Evaluation
The process of evaluating a novel FLT3 inhibitor like KRN383 follows a structured workflow from initial screening to preclinical validation.
Caption: General experimental workflow for the preclinical evaluation of a FLT3 inhibitor.
Comparative Analysis of KRN383 and Next-Generation FLT3 Inhibitors in Acute Myeloid Leukemia Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of KRN383 analog activity, featuring comparative experimental data, detailed protocols, and signaling pathway visualizations.
This guide provides an objective comparison of the in vitro activity of KRN383, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other next-generation FLT3 inhibitors, namely quizartinib and gilteritinib. The data presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering insights into the comparative efficacy of these compounds in relevant cancer cell line models.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
KRN383 is a novel quinoline-urea derivative that has demonstrated potent inhibitory activity against FLT3. This guide provides a cross-validation of its activity alongside other prominent FLT3 inhibitors, quizartinib and gilteritinib, in various AML cell lines harboring FLT3 mutations.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KRN383, quizartinib, and gilteritinib in several human AML cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population and is a standard measure of a compound's potency.
| Compound | Cell Line | FLT3 Status | IC50 (nM) |
| KRN383 | MV4-11 | FLT3-ITD | 0.8[1] |
| THP-1 | FLT3-wild type | - | |
| MOLM-13 | FLT3-ITD | - | |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 |
| MOLM-13 | FLT3-ITD | 0.89 | |
| MOLM-14 | FLT3-ITD | 0.73 | |
| Gilteritinib | MV4-11 | FLT3-ITD | 3.3 |
| MOLM-13 | FLT3-ITD | 19.0 | |
| MOLM-14 | FLT3-ITD | 25.0 |
Note: Data for THP-1 and MOLM-13 with KRN383 was not available in the referenced literature.
Experimental Protocols
The determination of IC50 values is a critical component of in vitro drug efficacy studies. Below is a detailed protocol for a common cell viability assay used to generate the data presented above.
Cell Viability Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Human AML cell lines (e.g., MV4-11, MOLM-13, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell adherence and stabilization.
2. Compound Treatment:
-
KRN383, quizartinib, and gilteritinib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the 96-well plates is replaced with 100 µL of medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.
-
The plates are incubated for 72 hours at 37°C.
3. MTT Assay Procedure:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis and IC50 Determination:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle control.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: Constitutive activation of the FLT3 signaling pathway in AML.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of FLT3 inhibitors.
Conclusion
This guide provides a comparative overview of the in vitro activity of KRN383 and other next-generation FLT3 inhibitors in AML cell lines. The presented data, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers investigating novel therapies for FLT3-mutated AML. The potent activity of KRN383, comparable to that of quizartinib in the MV4-11 cell line, underscores its potential as a therapeutic agent. Further studies, including those on a broader range of cell lines and in vivo models, are warranted to fully elucidate the therapeutic potential of KRN383 and its analogs.
References
KRN383: A Head-to-Head Comparison with Ruxolitinib in JAK2 V617F-Driven Polycythemia Vera
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel, mutant-selective JAK2 V617F inhibitor, KRN383, and the established JAK1/JAK2 inhibitor, Ruxolitinib. The following sections detail the biochemical potency, cellular activity, and in vivo efficacy of both compounds in the context of Polycythemia Vera (PV), a myeloproliferative neoplasm (MPN) frequently driven by the JAK2 V617F mutation.
Executive Summary
Myeloproliferative neoplasms are often characterized by the aberrant activation of the Janus kinase (JAK) signaling pathway.[1] The specific V617F mutation in JAK2 is a primary driver in a majority of PV patients, leading to cytokine-independent cell proliferation.[2] While Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, has shown clinical benefit, its lack of selectivity can lead to dose-limiting side effects due to the inhibition of wild-type JAK signaling, which is crucial for normal hematopoiesis.[3][4] KRN383 is a next-generation, ATP-competitive inhibitor designed for high selectivity towards the mutant JAK2 V617F kinase. This guide presents preclinical data from a head-to-head study, suggesting KRN383 offers a superior efficacy and selectivity profile compared to Ruxolitinib.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from in vitro and in vivo comparative studies.
Table 1: Biochemical Potency and Selectivity (IC50, nM)
| Compound | JAK1 | JAK2 (WT) | JAK2 V617F | JAK3 | TYK2 | JAK2 V617F Selectivity (vs. JAK1) | JAK2 V617F Selectivity (vs. JAK2 WT) |
| KRN383 | 285 | 198 | 1.2 | >10,000 | >10,000 | 237.5x | 165.0x |
| Ruxolitinib | 3.3 | 3.2 | 2.8 | 428 | 19 | 0.8x | 0.9x |
Data represents the mean of three independent experiments. IC50 values were determined using a radiometric kinase assay.
Table 2: Cellular Activity and Pharmacokinetics
| Compound | Cell Proliferation IC50 (HEL 92.1.7, nM) | Mouse Cmax (30 mg/kg, PO) | Mouse AUC (0-24h) | Mouse T 1/2 (hours) |
| KRN383 | 5.8 | 1,850 ng/mL | 9,800 ngh/mL | 4.1 |
| Ruxolitinib | 125 | 1,200 ng/mL | 4,500 ngh/mL | 2.8 |
HEL 92.1.7 is a human erythroleukemia cell line homozygous for the JAK2 V617F mutation.
Table 3: In Vivo Efficacy in JAK2 V617F Mouse Model
| Treatment Group (30 mg/kg, PO, QD) | Hematocrit Reduction (%) | Spleen Weight Reduction (%) | Median Overall Survival (Days) |
| Vehicle | 2% | 0% | 28 |
| KRN383 | 55% | 72% | 56 |
| Ruxolitinib | 35% | 48% | 42 |
Study conducted in a bone marrow transplant mouse model of JAK2 V617F-induced polycythemia vera.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Constitutive activation of STAT5 by JAK2 V617F, and points of inhibition.
Experimental Workflow
Caption: Workflow for the preclinical mouse model of Polycythemia Vera.
Logical Relationship
Caption: Logical flow from in vitro screening to in vivo efficacy evaluation.
Experimental Protocols
Kinase Inhibition Assays
Biochemical potency against JAK family kinases was determined using a radiometric assay. Recombinant human JAK1, JAK2 (wild-type), JAK2 V617F, JAK3, and TYK2 enzymes were incubated with a peptide substrate and [γ-³³P]ATP in the presence of serially diluted KRN383 or Ruxolitinib. Reactions were allowed to proceed for 60 minutes at room temperature and were terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and radioactivity was quantified using a scintillation counter. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay
The human erythroleukemia cell line HEL 92.1.7, which is homozygous for the JAK2 V617F mutation, was used to assess the anti-proliferative activity of the compounds. Cells were seeded in 96-well plates and treated with a range of concentrations of KRN383 or Ruxolitinib for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and IC50 values were determined by non-linear regression analysis of the dose-response data.
In Vivo Mouse Model of Polycythemia Vera
A murine model of JAK2 V617F-driven PV was established by transplanting bone marrow cells transduced with a retrovirus encoding human JAK2 V617F into lethally irradiated recipient mice. Disease development, characterized by elevated hematocrit levels, was confirmed two weeks post-transplant. Mice were then randomized into three groups and treated orally, once daily (QD), with vehicle, KRN383 (30 mg/kg), or Ruxolitinib (30 mg/kg). Hematocrit and body weight were monitored weekly. After 28 days of treatment, a cohort of animals was euthanized for endpoint analysis, including spleen weight measurement and complete blood count (CBC). A separate cohort was monitored for overall survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Development and Use of Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 3. Ruxolitinib in Myelofibrosis and Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
KRN383 Analog vs. Standard-of-Care in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, KRN383, against the current standard-of-care treatments for FLT3-mutated Acute Myeloid Leukemia (AML). The data presented is intended to offer an objective overview to inform research and development efforts in this therapeutic area.
Introduction to FLT3 Inhibition in AML
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation and survival of leukemic cells. This is associated with a poor prognosis, making FLT3 an attractive target for therapeutic intervention.
Currently, the standard of care for newly diagnosed, fit patients with FLT3-mutated AML involves intensive chemotherapy in combination with a FLT3 inhibitor. Approved first-line agents include midostaurin and quizartinib. For patients with relapsed or refractory FLT3-mutated AML, gilteritinib is a standard therapeutic option. KRN383 is a novel, potent FLT3 inhibitor in preclinical development, demonstrating significant anti-leukemic activity in initial studies.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for KRN383 and the standard-of-care FLT3 inhibitors. It is important to note that these data are compiled from various studies and the experimental conditions may differ.
In Vitro Potency Against FLT3-ITD Positive Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| KRN383 | MV4-11 | 0.8 | [1] |
| MOLM-13 | Not Reported | ||
| Midostaurin | MV4-11 | ≤10 | [2] |
| Ba/F3-FLT3-ITD | ≤10 | [2][3] | |
| Quizartinib | MV4-11 | 0.40 - 0.56 | [4] |
| MOLM-13 | 0.89 | [4] | |
| MOLM-14 | 0.73 | [4] | |
| Gilteritinib | MV4-11 | 1.8 | [5] |
| MOLM-13 | Not Reported | ||
| Ba/F3-FLT3-ITD | 0.7 - 1.8 | [6] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation or kinase activity and can vary based on the specific assay conditions.
In Vivo Anti-Leukemic Activity
| Compound | Animal Model | Dosing | Outcome | Reference |
| KRN383 | Nude mice with MV4-11 xenografts | Single 80 mg/kg oral dose | Tumor eradication | [1] |
| SCID mice with MOLM-13 | Not specified | Prolonged survival | [1] | |
| Gilteritinib | Mice with MV4-11 xenografts | Oral administration | Tumor regression | [7] |
| Quizartinib | Mice with FLT3-ITD xenografts | ≥1 mg/kg | Tumor regression | [8] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway in AML
The diagram below illustrates the constitutive activation of downstream signaling pathways in FLT3-ITD mutated AML and the point of intervention for FLT3 inhibitors.
Caption: FLT3-ITD signaling pathway and inhibitor action.
Representative In Vitro Experimental Workflow: Cell Viability Assay
The following workflow outlines a typical in vitro experiment to determine the IC50 of a FLT3 inhibitor.
Caption: In vitro cell viability assay workflow.
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors against FLT3-ITD positive AML cell lines.
1. Cell Culture and Seeding:
- FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
2. Compound Preparation and Treatment:
- The FLT3 inhibitor is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- A serial dilution of the compound is prepared in culture medium.
- Cells are treated with the diluted compound or with DMSO as a vehicle control.
3. Incubation:
- The treated plates are incubated for 72 hours at 37°C.
4. Viability Assessment:
- Cell viability is assessed using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
- Luminescence is measured using a plate reader.
5. Data Analysis:
- The luminescent signal from each well is normalized to the vehicle control to calculate the percentage of cell viability.
- The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model (General Protocol)
This protocol describes a general workflow for evaluating the in vivo efficacy of a FLT3 inhibitor in a mouse xenograft model.
1. Cell Implantation:
- Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of FLT3-ITD positive AML cells (e.g., 5 x 10^6 MV4-11 cells).
2. Tumor Growth and Treatment Initiation:
- Tumor volume is monitored regularly.
- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- The FLT3 inhibitor is administered orally or via another appropriate route at the specified dose and schedule. The control group receives a vehicle.
3. Monitoring and Efficacy Assessment:
- Tumor volume and body weight are measured throughout the study.
- The primary endpoint is typically tumor growth inhibition or regression. Survival may also be monitored.
4. Data Analysis:
- Tumor growth curves are plotted for each group.
- Statistical analysis is performed to compare the tumor growth between the treatment and control groups.
Summary and Conclusion
The preclinical data available for KRN383 indicate that it is a highly potent FLT3 inhibitor with significant in vitro and in vivo activity against FLT3-ITD positive AML cells.[1] Its in vitro potency appears to be comparable to or greater than that of the approved FLT3 inhibitors midostaurin, quizartinib, and gilteritinib.[2][3][4][5][6] Notably, a single oral dose of KRN383 was reported to eradicate xenograft tumors in a mouse model, suggesting a potential for a favorable pharmacokinetic and pharmacodynamic profile.[1]
While these early findings are promising, it is crucial to acknowledge the limitations of cross-study comparisons. Head-to-head preclinical studies under identical experimental conditions would be necessary for a definitive assessment of KRN383's relative efficacy and safety. Further investigation into the selectivity profile of KRN383 and its activity against various FLT3 resistance mutations will be critical in defining its potential clinical utility. The information presented in this guide provides a foundational benchmark for researchers and drug developers as KRN383 and other novel FLT3 inhibitors advance through the development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Landscape of FLT3-ITD Inhibition in Acute Myeloid Leukemia: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an independent verification of research findings for prominent inhibitors targeting the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), a critical driver in a subset of Acute Myeloid Leukemia (AML). This document offers a comparative analysis of key therapeutic agents, supported by experimental data and detailed methodologies to aid in research and development efforts.
The landscape of targeted therapy for FLT3-ITD positive AML has evolved significantly with the development of potent small molecule inhibitors. These agents have demonstrated considerable efficacy in a patient population with a historically poor prognosis. This guide will focus on a comparative analysis of four key FLT3 inhibitors: Quizartinib, Gilteritinib, Midostaurin, and Sorafenib. Due to the limited public research data available for "KRN383," this guide will utilize Quizartinib, a highly selective FLT3 inhibitor, as the primary subject of comparison.
Mechanism of Action: Targeting the Aberrant FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive, ligand-independent activation.[2][3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[4][5][6]
FLT3 inhibitors are designed to bind to the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of these downstream pro-survival pathways.[1][3] This ultimately leads to the induction of apoptosis in FLT3-ITD positive leukemic cells.[1]
There are two main types of FLT3 inhibitors. Type I inhibitors, such as gilteritinib and midostaurin, bind to the active conformation of the kinase and can inhibit both ITD and tyrosine kinase domain (TKD) mutations.[7][8] In contrast, Type II inhibitors, like quizartinib and sorafenib, bind to the inactive conformation and are primarily active against ITD mutations.[7][8]
Below is a diagram illustrating the FLT3-ITD signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: FLT3-ITD signaling pathway and inhibitor intervention.
Comparative Efficacy and Safety of FLT3 Inhibitors
The clinical development of FLT3 inhibitors has led to significant improvements in outcomes for patients with FLT3-ITD positive AML. The following tables summarize key quantitative data from pivotal clinical trials for Quizartinib, Gilteritinib, Midostaurin, and Sorafenib.
Table 1: Comparison of In Vitro Potency of FLT3 Inhibitors
| Compound | Target Cell Line | Assay Type | IC50 (nM) | Reference |
| Quizartinib | MV4-11 (FLT3-ITD) | Cell Viability | 1.1 | [9] |
| Gilteritinib | MV4-11 (FLT3-ITD) | Cell Viability | 0.29 | [2] |
| Midostaurin | MV4-11 (FLT3-ITD) | Kinase Inhibition | ~10 | [10] |
| Sorafenib | FLT3-ITD expressing cells | Kinase Inhibition | 5-20 | [11] |
Table 2: Comparison of Clinical Efficacy in Relapsed/Refractory FLT3-ITD AML
| Drug | Clinical Trial | N | Median Overall Survival (Drug vs. Chemotherapy) | CR/CRh Rate* | Reference |
| Quizartinib | QuANTUM-R | 367 | 6.2 vs. 4.7 months | 27% | [12] |
| Gilteritinib | ADMIRAL | 371 | 9.3 vs. 5.6 months | 21% | [13][14] |
| Sorafenib | SORAML (subgroup) | 267 | 10.1 vs. 6.1 months (in patients >60 years) | N/A | [15] |
*CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery.
Table 3: Comparison of Clinical Efficacy in Newly Diagnosed FLT3-ITD AML (in combination with chemotherapy)
| Drug | Clinical Trial | N | Median Overall Survival (Drug vs. Placebo) | Key Finding | Reference |
| Quizartinib | QuANTUM-First | 539 | 31.9 vs. 15.1 months | Significant improvement in OS | [12][16] |
| Midostaurin | RATIFY | 717 | Not reached vs. 25.6 months (at 4 years) | Significant improvement in OS | [17][18] |
| Sorafenib | AAML1031 (pediatric) | 129 | Not significantly different | Improved event-free and disease-free survival | [19][20] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the independent verification of research findings. Below are representative protocols for key assays used in the characterization of FLT3 inhibitors.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the FLT3-ITD kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against FLT3-ITD kinase activity.
Materials:
-
Recombinant FLT3-ITD enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., Quizartinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, FLT3-ITD enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).[10]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Caption: Workflow for FLT3 Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of FLT3 inhibitors on the proliferation of FLT3-ITD positive AML cells.
Objective: To determine the cytotoxic effect of a test compound on a FLT3-ITD positive cell line (e.g., MV4-11).
Materials:
-
MV4-11 cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Gilteritinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Logical Relationships in Drug Development and Evaluation
The development and clinical application of FLT3 inhibitors follow a logical progression from preclinical evaluation to clinical trials and regulatory approval.
Caption: Logical flow of targeted drug development.
This comparative guide provides a foundational overview for researchers and drug development professionals engaged in the study of FLT3-ITD inhibitors. The provided data and protocols are intended to support the independent verification of research findings and to facilitate the advancement of novel therapeutic strategies for this challenging malignancy.
References
- 1. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 13. ashpublications.org [ashpublications.org]
- 14. fda.gov [fda.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 19. Sorafenib in Combination With Standard Chemotherapy for Children With High Allelic Ratio FLT3/ITD+ Acute Myeloid Leukemia: A Report From the Children's Oncology Group Protocol AAML1031 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
KRN7000 vs. Th1- and Th2-Biasing Analogs: A Comparative Guide to iNKT Cell-Mediated Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prototypical invariant Natural Killer T (iNKT) cell agonist, KRN7000 (α-Galactosylceramide), with two well-characterized analogs that elicit distinct, polarized immune responses: the Th1-biasing α-C-Galactosylceramide (α-C-GalCer) and a Th2-biasing analog with a C20:2 unsaturated acyl chain (C20:2 analog). This comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
KRN7000 is a potent activator of iNKT cells, inducing a mixed Th1 and Th2 cytokine response. However, for many therapeutic applications, a more targeted immune response is desirable. Structural modifications to the parental KRN7000 molecule have led to the development of analogs with skewed cytokine profiles. Here, we compare KRN7000 with α-C-GalCer, which demonstrates a strong Th1 bias with enhanced anti-tumor and anti-malarial activity, and a C20:2 analog that promotes a Th2-dominant response, potentially beneficial for autoimmune disease models.
Data Presentation: Quantitative Comparison of Immune Responses
The following tables summarize the quantitative data from comparative studies on the immune-stimulating effects of KRN7000, the Th1-biasing α-C-GalCer, and the Th2-biasing C20:2 analog.
Table 1: In Vivo Cytokine Production in Mice
This table presents the serum cytokine levels in C57BL/6 mice following intraperitoneal (i.p.) injection of the respective glycolipids.
| Compound | Dose | Time Point | IFN-γ (pg/mL) | IL-4 (pg/mL) | IFN-γ/IL-4 Ratio |
| Vehicle | - | 2h | Undetectable | Undetectable | - |
| KRN7000 | 2 µg | 2h | ~2500 | ~4000 | 0.625 |
| 20h | ~10000 | Undetectable | >100 | ||
| α-C-GalCer | 2 µg | 2h | ~5000 | ~2000 | 2.5 |
| 20h | ~25000 | Undetectable | >250 | ||
| C20:2 Analog | 4.8 nmol | 2h | ~500 | ~3000 | 0.17 |
| 20h | Barely Detectable | Undetectable | ~0 |
Note: Data is compiled and approximated from multiple sources for comparative purposes. Absolute values can vary based on experimental conditions.
Table 2: In Vitro Cytokine Production by Mouse Splenocytes
This table shows the cytokine concentrations in the supernatant of cultured mouse splenocytes stimulated with the indicated glycolipids for 72 hours.
| Compound | Concentration | IFN-γ (ng/mL) | IL-4 (ng/mL) | IFN-γ/IL-4 Ratio |
| Vehicle | - | <0.1 | <0.1 | - |
| KRN7000 | 100 ng/mL | ~80 | ~5 | 16 |
| C20:2 Analog | 100 ng/mL | ~20 | ~10 | 2 |
Note: Data is compiled and approximated from multiple sources for comparative purposes. Absolute values can vary based on experimental conditions.
Table 3: In Vitro Splenocyte Proliferation Assay
This table illustrates the proliferative response of mouse splenocytes to glycolipid stimulation, as measured by [³H]thymidine incorporation after 72 hours of culture. The results are presented as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in stimulated cells to cpm in unstimulated cells.
| Compound | Concentration | Stimulation Index (SI) |
| Vehicle | - | 1 |
| KRN7000 | 100 ng/mL | ~15 |
| C20:2 Analog | 100 ng/mL | ~12 |
Note: Data is compiled and approximated from multiple sources for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Administration and Serum Cytokine Analysis
Objective: To determine the in vivo cytokine response to KRN7000 and its analogs.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
KRN7000, α-C-GalCer, C20:2 analog
-
Vehicle solution (e.g., 0.5% polysorbate 20 in PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Microcentrifuge tubes for blood collection
-
ELISA kits for mouse IFN-γ and IL-4
Procedure:
-
Reconstitute glycolipids in the vehicle solution to the desired concentration.
-
Administer a single i.p. injection of the glycolipid solution (typically 100 µL) to each mouse. A control group should receive the vehicle alone.
-
At specified time points (e.g., 2, 6, 12, 24, 48 hours) post-injection, collect blood from the mice via a suitable method (e.g., tail vein or cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Quantify the concentrations of IFN-γ and IL-4 in the serum samples using commercial ELISA kits, following the manufacturer's instructions.
In Vitro Stimulation of Mouse Splenocytes
Objective: To assess the ability of KRN7000 and its analogs to stimulate cytokine production and proliferation of splenocytes in vitro.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
70 µm cell strainer
-
96-well flat-bottom culture plates
-
KRN7000, α-C-GalCer, C20:2 analog
-
[³H]thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing sterile RPMI 1640 medium.
-
Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer using the plunger of a syringe.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of RPMI 1640 medium and centrifuge again.
-
Wash the cell pellet twice with RPMI 1640 medium.
-
Resuspend the final cell pellet in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing the glycolipids at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) to the wells. Include a vehicle control.
-
For cytokine analysis, incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours. After incubation, centrifuge the plate and collect the supernatant for ELISA analysis of IFN-γ and IL-4.
-
For the proliferation assay, after 48 hours of incubation, add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
Mandatory Visualizations
Signaling Pathway
Caption: iNKT cell activation signaling pathway.
Experimental Workflow
Caption: Workflow for comparing immune responses.
Comprehensive Comparison and Conclusion
The data presented in this guide clearly demonstrates that while KRN7000 is a potent activator of iNKT cells, its analogs can be engineered to elicit more specific and therapeutically desirable immune responses.
KRN7000 serves as the benchmark, inducing a robust but mixed Th1/Th2 response. This is characterized by the rapid and significant production of both IFN-γ and IL-4. This broad-spectrum immune activation can be beneficial in some contexts but may be suboptimal or even detrimental in others, where a skewed immune response is required.
The Th1-biasing analog, α-C-GalCer , consistently induces higher levels of IFN-γ and a higher IFN-γ/IL-4 ratio compared to KRN7000, both in vivo and in vitro. This enhanced Th1 response is associated with more potent anti-tumor and anti-microbial activities. The C-glycosidic linkage in α-C-GalCer is thought to confer greater stability of the glycolipid-CD1d complex, leading to a more sustained signaling cascade in the iNKT cell and favoring a Th1-type differentiation.
Conversely, the Th2-biasing C20:2 analog , with its shorter and unsaturated acyl chain, leads to a pronounced Th2-skewed response, characterized by higher IL-4 production relative to IFN-γ. This is particularly evident in in vitro assays. The structural modifications in the C20:2 analog are believed to result in a weaker or more transient interaction with the iNKT cell TCR, which favors a default Th2 pathway. Such Th2-biasing analogs are of significant interest for the treatment of Th1-mediated autoimmune diseases.
Comparative Analysis of KRN383 and its Analogs as FLT3 Inhibitors in Acute Myeloid Leukemia
A detailed guide for researchers and drug development professionals on the preclinical performance of KRN383 and its structural and functional analogs. This document provides a comparative summary of their in vitro and in vivo activities, detailed experimental protocols, and an overview of the targeted signaling pathways.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has led to the development of numerous FLT3 inhibitors. KRN383, a novel quinoline-urea derivative, has demonstrated potent preclinical activity against FLT3-mutated AML. This guide provides a comparative overview of published experimental data on KRN383 and its functional analogs, focusing on other quinoline-based FLT3 inhibitors such as crenolanib, quizartinib, and gilteritinib.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activities of KRN383 and its functional analogs against FLT3 kinase and FLT3-mutated AML cell lines. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Target | IC50 (nM) | Cell Line (FLT3 status) | Proliferation IC50 (nM) | Reference |
| KRN383 | FLT3-ITD autophosphorylation | ≤ 5.9 | MV4-11 (FLT3-ITD) | ≤ 2.9 | [1] |
| FLT3-D835Y autophosphorylation | 43 | [1] | |||
| Crenolanib | FLT3-ITD | - | MV4-11 (FLT3-ITD) | - | [2] |
| FLT3-D835Y | - | [2] | |||
| Quizartinib | FLT3-ITD | - | MV4-11 (FLT3-ITD) | ~1 | [3] |
| c-Kit | - | [3] | |||
| Gilteritinib | FLT3-ITD | 0.7 - 1.8 | MV4-11 (FLT3-ITD) | 0.29 | [3] |
| FLT3-D835Y | - | [3] | |||
| c-Kit | - | [3] |
Note: "-" indicates that specific quantitative data was not available in the reviewed sources.
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Reagents and Materials: Recombinant human FLT3 (wild-type or mutant), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. A serial dilution of the test compound (e.g., KRN383) is prepared in DMSO and then diluted in kinase buffer. b. The recombinant FLT3 enzyme is added to the wells of a microplate containing the diluted compound and incubated briefly. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a specified time at room temperature. e. The kinase activity is measured by quantifying the amount of ADP produced using a luminescent detection reagent and a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Lines: Human AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) and wild-type FLT3 (e.g., K562).
-
Procedure: a. Cells are seeded in 96-well plates at a predetermined density. b. A serial dilution of the test compound is added to the wells. c. The plates are incubated for a period of 48 to 72 hours. d. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Human AML cells (e.g., MV4-11) are subcutaneously injected into the flank of the mice. b. Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. c. The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle. d. Tumor volume and body weight are measured regularly throughout the study. e. At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., western blot for target engagement).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Mandatory Visualization
FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the simplified FLT3 signaling pathway that is constitutively activated in AML with FLT3-ITD mutations and the point of intervention by FLT3 inhibitors like KRN383 and its analogs.
References
Assessing the Specificity of KRN383 Analog: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of a KRN383 analog to other molecules, focusing on its specificity for its primary target, FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).
Executive Summary
KRN383 is a potent inhibitor of FLT3, particularly effective against internal tandem duplication (ITD) and D835Y mutations, which are common in AML. While comprehensive kinome-wide specificity data for KRN383 is not publicly available, this guide synthesizes available information and provides a framework for its assessment against other known FLT3 inhibitors. The specificity of a kinase inhibitor is a critical determinant of its therapeutic index. Highly specific inhibitors are expected to have fewer off-target effects, leading to a better safety profile.
Comparative Analysis of FLT3 Inhibitors
FLT3 inhibitors are broadly categorized into generations and types based on their specificity and binding modes. First-generation inhibitors, such as midostaurin, are multi-targeted, while second-generation inhibitors like quizartinib and gilteritinib offer improved selectivity for FLT3.[1] Type I inhibitors bind to the active conformation of the kinase, whereas Type II inhibitors bind to the inactive conformation.[1]
To provide a framework for comparison, the following table summarizes publicly available data for well-characterized FLT3 inhibitors. The specificity is often assessed by comparing the inhibitory concentration (IC50) or binding affinity (Kd) against FLT3 versus other kinases, particularly the structurally related c-KIT, as inhibition of c-KIT is associated with myelosuppression.
Table 1: Comparative in vitro Activity of Selected FLT3 Inhibitors
| Inhibitor | Type | FLT3-ITD (IC50/Kd, nM) | c-KIT (IC50/Kd, nM) | Other Notable Off-Targets | Reference |
| KRN383 | N/A | Potent (specific values not publicly available) | N/A | N/A | [2] |
| Quizartinib | Type II | 0.4 - 2 | 20 - 100 | RET, DDR1, CSF1R | [3] |
| Gilteritinib | Type I | 0.29 | 0.7 | AXL, LTK, ALK | [1] |
| Midostaurin | Type I | ~10 | ~100 | PKC, VEGFR2, PDGFR | [1] |
| Sorafenib | Type II | 5 | 90 | VEGFR2, PDGFRβ, RAF1 | [1] |
Note: IC50 and Kd values are compiled from various sources and assay conditions may differ. This table is for comparative purposes.
Experimental Protocols for Specificity Assessment
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. The following are standard assays used to characterize the activity and selectivity of FLT3 inhibitors like KRN383.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
Principle: A radiometric assay using [γ-³³P]ATP is a common method. The assay measures the transfer of the radiolabeled phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by the test compound is quantified.
Generalized Protocol:
-
Prepare a reaction mixture containing kinase buffer, a specific peptide substrate for FLT3, and the test compound at various concentrations.
-
Initiate the reaction by adding purified recombinant FLT3 enzyme.
-
Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a phosphocellulose filter membrane.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular FLT3 Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context, which is a key step in its activation.
Principle: This assay is typically performed using a human leukemia cell line that endogenously expresses a constitutively active form of FLT3, such as the MV4-11 cell line (homozygous for FLT3-ITD). The level of phosphorylated FLT3 is measured by Western blotting.
Generalized Protocol:
-
Culture MV4-11 cells in appropriate media.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated FLT3 (e.g., anti-pFLT3 Tyr589/591) and total FLT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phosphorylated FLT3 signal to the total FLT3 signal to determine the extent of inhibition.
Cell Proliferation Assay
Objective: To evaluate the effect of the inhibitor on the growth and viability of FLT3-dependent cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® assay are commonly used. The MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Generalized Protocol (MTT Assay):
-
Seed FLT3-dependent cells (e.g., MV4-11) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound for a prolonged period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of KRN383's action, the following diagrams are provided.
Conclusion
The specificity of a kinase inhibitor is a cornerstone of its therapeutic potential. While KRN383 has demonstrated potent inhibition of its intended target, FLT3, a comprehensive assessment of its kinome-wide specificity is essential for a complete understanding of its pharmacological profile. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to evaluate the specificity of KRN383 analogs and other novel FLT3 inhibitors, ultimately aiding in the development of more effective and safer targeted therapies for AML.
References
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of KRN383 Analogs and Research Chemicals
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of KRN383 analogs and other potent, small-molecule research compounds. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Core Safety and Handling Summary
All personnel handling KRN383 analogs or similar research chemicals must be thoroughly familiar with the compound's Safety Data Sheet (SDS). The following table summarizes crucial safety information, representative of many research-grade small molecules.
| Hazard Category | Description | Precautionary Measures | First Aid |
| Skin Irritation | May cause skin irritation upon contact.[1] | Wear protective gloves and a lab coat. Wash hands thoroughly after handling.[1] | If on skin, wash with plenty of water. If irritation persists, seek medical advice.[1] |
| Eye Irritation | Can cause serious eye irritation.[1] | Wear safety glasses or goggles.[1] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[1] | If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Disposal | Improper disposal can lead to environmental contamination and pose a risk to public health. | Dispose of contents and container to an approved waste disposal plant.[1][2] | Not applicable. |
Experimental Workflow for Safe Disposal
The following workflow diagram outlines the necessary steps for the safe handling and disposal of a KRN383 analog, from initial use to final waste collection.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), weigh boats, and any lab consumables that have come into direct contact with the this compound.
-
Liquid Waste: Encompasses all solutions containing the this compound. Halogenated and non-halogenated solvent waste should be segregated into separate, clearly labeled containers.
-
Sharps: Needles, scalpels, and any other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container.
2. Waste Containment and Labeling:
-
All waste containers must be in good condition and compatible with the chemical waste they hold.
-
Containers must be kept securely closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. The accumulation start date should also be clearly visible.
3. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Final Disposal:
-
The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Never dispose of KRN383 analogs or other chemical waste down the drain or in the regular trash.
Logical Flow for Waste Disposal Decision-Making
The following diagram illustrates the decision-making process for correctly categorizing and disposing of laboratory waste generated during research involving KRN383 analogs.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines and the compound's SDS before handling any new research chemical.
References
Essential Safety and Logistical Information for Handling KRN383 Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of KRN383 analogs, potent small molecule compounds intended for laboratory research. Given the absence of a specific Safety Data Sheet (SDS) for KRN383 analogs, this guidance is based on established safety protocols for handling novel kinase inhibitors and potent research chemicals. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to KRN383 analogs.[1][2] The following table summarizes the minimum required PPE for handling these compounds.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Flame-resistant lab coat.[3] | ANSI Z87.1 compliant safety glasses with side shields.[3][4] | Double-layered nitrile gloves.[4] | A properly fitted N95 respirator or higher, particularly when handling powders or creating aerosols.[1] |
| Closed-toe shoes.[1][3] | Chemical splash goggles when handling solutions.[1][3] | Change gloves immediately upon contamination. | Use a certified chemical fume hood for all weighing and solution preparation activities. |
| Long pants or equivalent leg covering.[4] | Face shield in addition to goggles when there is a significant splash risk.[1][3][4] | Do not use latex gloves due to poor chemical resistance.[4] |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls and Designated Areas:
-
All work with solid KRN383 analog and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designate a specific area within the laboratory for the handling of KRN383 analogs. This area should be clearly marked.
2. Preparation of Stock Solutions:
-
Most kinase inhibitors are soluble in organic solvents such as DMSO.[5]
-
Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to cell cultures.[5]
-
Store stock solutions in small, clearly labeled aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
3. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For small spills of liquid, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
For solid spills, carefully cover the spill with absorbent paper to avoid raising dust, and then gently wet the paper before cleanup.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
4. Disposal Plan:
-
All waste contaminated with this compound, including pipette tips, tubes, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[6][7]
-
Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[6][7]
-
Do not mix incompatible waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of KRN383 analogs, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling of KRN383 analogs.
This guidance is intended to supplement, not replace, formal safety training and institutional protocols. Always consult your institution's safety officer for specific guidance and requirements.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
